molecular formula C7Cl2F6 B1304057 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride CAS No. 4284-10-0

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Cat. No.: B1304057
CAS No.: 4284-10-0
M. Wt: 268.97 g/mol
InChI Key: GMAAQKFDAJMAFP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a useful research compound. Its molecular formula is C7Cl2F6 and its molecular weight is 268.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAAQKFDAJMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382127
Record name 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
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Molecular Weight

268.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-10-0
Record name 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
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Record name 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group and multiple halogen substituents on the benzene ring, imparts distinct chemical properties that are of considerable interest to researchers in various fields. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and safety considerations. While experimental spectral and detailed synthesis protocols are not widely available in the public domain, this guide compiles the existing information and provides context for its potential applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 4284-10-0[2][3]
Molecular Formula C₇Cl₂F₆[3][4]
Molecular Weight 268.97 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 167-170 °C[4][5]
Density 1.71 - 1.715 g/mL[4][5]
Refractive Index 1.4456[5]

Synthesis and Reactivity

Synthesis

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the scientific literature. However, general methods for the synthesis of substituted benzotrifluorides often involve multi-step processes that can include:

  • Halogenation: Introduction of chlorine and fluorine atoms onto an aromatic ring through electrophilic aromatic substitution or other halogenation reactions.

  • Trifluoromethylation: Installation of the -CF₃ group, which can be achieved through various methods, including the use of trifluoromethylating agents.

  • Fluorination/Chlorination of a Precursor: Patents describe the synthesis of related fluorinated and chlorinated benzotrifluorides through the hydrogenation of more heavily chlorinated precursors in the presence of a catalyst and a hydrogen chloride acceptor.[6] Another general approach involves the nitration of a halogen-substituted benzotrifluoride followed by hydrogenation to simultaneously reduce the nitro group and perform dehalogenation.[7]

A logical synthetic approach could involve the fluorination and chlorination of a suitable benzotrifluoride precursor. The precise reagents and reaction conditions would require experimental optimization.

The following diagram illustrates a generalized synthetic concept for substituted benzotrifluorides.

G Generalized Synthetic Pathways to Substituted Benzotrifluorides A Benzotrifluoride Precursor B Halogenation (Chlorination/Fluorination) A->B Electrophilic Aromatic Substitution C Nitration A->C Nitrating Agent E This compound B->E Further Functionalization D Reduction & Dehalogenation C->D Hydrogenation D->E

Caption: Generalized synthetic strategies for producing substituted benzotrifluorides.

Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the halogen atoms. This makes the aromatic ring electron-deficient and influences its susceptibility to nucleophilic and electrophilic attack.

One documented reaction involves its use as a starting material in the synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride . This transformation is achieved by heating with chlorosulphonic acid.[8]

Experimental Protocol: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride [8]

  • Materials:

    • This compound (520 g)

    • Chlorosulphonic acid (400 g)

  • Procedure:

    • A mixture of this compound and chlorosulphonic acid is heated for 4 hours with stirring.

    • The product, 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride, is obtained by distillation.

  • Yield: 392 g (82% of the theoretical yield)

  • Properties of Product:

    • Boiling Point: 90° to 95° C at 15 mbars

    • Refractive Index (nD20): 1.5007

The following diagram illustrates this known reaction.

G Reaction of this compound A This compound C 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride A->C B Chlorosulphonic Acid B->C Heat, 4 hours

Caption: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the absence of hydrogen atoms on the aromatic ring, a ¹H NMR spectrum would not show any signals corresponding to the core molecule. Any observed signals would likely be from impurities or residual solvents.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and chlorine atoms, as well as the trifluoromethyl group.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. It should display two main signals: one for the three fluorine atoms on the aromatic ring (at positions 2, 4, and 6) and another for the three fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling patterns would provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-F stretching vibrations: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.

  • C-Cl stretching vibrations: Absorptions are typically found in the 600-800 cm⁻¹ region.

  • Aromatic C=C stretching vibrations: These will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. Fragmentation patterns will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Biological Activity and Applications

While specific studies on the biological activity or signaling pathways of this compound are not publicly available, its structural motifs are present in compounds with known biological relevance. The presence of a dichlorinated and trifluorinated benzene ring suggests its potential as a scaffold in the design of new therapeutic agents and agrochemicals.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for drug candidates.

Its primary application appears to be as a key intermediate in the synthesis of other complex molecules for the pharmaceutical and agricultural industries.[1]

Safety and Handling

Detailed safety data for this compound is limited. However, based on the safety information for structurally related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine, it should be handled with caution.[9][10][11] It is likely to be an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While a comprehensive public dataset on its properties is currently lacking, this guide consolidates the available information on its chemical and physical characteristics, reactivity, and safety considerations. Further research is needed to fully elucidate its spectral properties, develop efficient synthetic routes, and explore its potential biological activities. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this promising molecule.

References

An In-depth Technical Guide on the Physical Constants of 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and modeling. This document includes a summary of physical properties, detailed experimental protocols for their determination, and a workflow diagram illustrating the compound's role in chemical synthesis.

Core Physical and Chemical Properties

3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene is a specialized fluorinated aromatic compound valued for its chemical stability and utility as a building block in the synthesis of complex molecules.[1] It is recognized for its role in developing pharmaceuticals, agrochemicals, and high-performance polymers.[1]

Table 1: Physical Constants of 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene

PropertyValueSource(s)
CAS Number 4284-10-0[1][2]
Molecular Formula C₇Cl₂F₆[1][2]
Molecular Weight 268.97 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 167 °C - 170 °C[1][2]
Density 1.71 - 1.715 g/mL[1][2]
Refractive Index 1.4456[2]
Storage Temperature 0 - 10 °C[1][2]
Synonyms 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride; 2,4-Dichloro-1,3,5-trifluoro-4-(trifluoromethyl)benzene; 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene[1][2]

Experimental Protocols for Determination of Physical Constants

The accurate determination of physical constants is crucial for compound identification and purity assessment. The following are standard methodologies for measuring the key physical properties of liquid organic compounds like 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5] This is observed when a rapid and continuous stream of bubbles escapes from a submerged capillary tube.

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (mineral oil).[5]

  • Procedure:

    • A few milliliters of the sample liquid are placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil.

    • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will slowly escape. When the boiling point is reached, a vigorous and continuous stream of bubbles will emerge from the open end of the capillary tube.[3]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][5] It is advisable to also record the barometric pressure for precise measurements.[4]

2. Density Measurement

Density is a fundamental physical property representing the mass per unit volume.

  • Principle: The density of a liquid is determined by accurately measuring the mass of a precisely known volume of the substance.

  • Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.

  • Procedure (using a pycnometer for high accuracy):

    • The empty pycnometer is cleaned, dried, and weighed accurately.

    • The pycnometer is filled with the sample liquid. Care is taken to remove any air bubbles and to ensure the liquid level is exactly at the calibration mark.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded, as density is temperature-dependent.

    • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

  • Principle: The refractive index is measured by observing the angle at which light is bent (refracted) as it passes from air into the liquid sample.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

    • A few drops of the sample liquid are placed onto the surface of the measuring prism.

    • The prism is closed, and the instrument is allowed to equilibrate to a constant temperature (often 20°C or 25°C), which is maintained by a circulating water bath.

    • The light source is switched on, and the user looks through the eyepiece, adjusting the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

Application in Chemical Synthesis

3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene serves as a versatile intermediate in organic synthesis. Its structure, featuring both chloro and fluoro substituents, allows for targeted modifications, making it a valuable building block for creating more complex molecules with desired properties such as enhanced lipophilicity and biological activity.[1]

Synthesis_Workflow Start Starting Material(s) (e.g., Halogenated Benzenes) Intermediate 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene (Key Building Block) Start->Intermediate Synthesis Pharma Pharmaceuticals Intermediate->Pharma Functionalization Agro Agrochemicals Intermediate->Agro Derivatization Polymer High-Performance Polymers Intermediate->Polymer Polymerization Precursor

Caption: Synthetic utility of 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene.

References

An In-depth Technical Guide to the Structure Elucidation of 4-tert-Butyl-4'-methoxydibenzoylmethane (Avobenzone)

Author: BenchChem Technical Support Team. Date: December 2025

Disambiguation Note: The CAS number 4284-10-0 provided in the topic query corresponds to the compound 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. However, the request for a technical guide aimed at drug development professionals, including details on signaling pathways, strongly suggests a potential mismatch with this chemical intermediate. A more probable compound of interest, aligning with the broader context of the request, is 4-tert-Butyl-4'-methoxydibenzoylmethane, a widely used active ingredient in sunscreens known as Avobenzone (CAS 70356-09-1). This guide will focus on the structure elucidation of Avobenzone.

Introduction

Avobenzone, chemically known as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a dibenzoylmethane derivative and a key oil-soluble organic molecule utilized in sunscreen products for its ability to absorb the full spectrum of UVA rays.[1][2] Its effectiveness in protecting the skin from harmful ultraviolet radiation makes its structural integrity and characterization of paramount importance for researchers, scientists, and professionals in drug and cosmetic development.[3] This guide provides a comprehensive overview of the structure elucidation of Avobenzone, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and its mechanism of action.

Chemical Structure and Properties

Avobenzone exists in a dynamic equilibrium between its enol and keto tautomeric forms, with the enol form being predominant and stabilized by intramolecular hydrogen bonding.[4] This keto-enol tautomerism is fundamental to its UV-absorbing properties.[5]

Table 1: Physicochemical Properties of Avobenzone

PropertyValueReference(s)
CAS Number 70356-09-1[4]
Molecular Formula C20H22O3
Molecular Weight 310.39 g/mol [4]
Appearance Whitish to yellowish crystalline powder[4]
Melting Point 81-86 °C[2]
Solubility Insoluble in water; soluble in oils and organic solvents[4]
UV Absorption Maximum (λmax) ~357 nm[4][6]

Spectroscopic Data for Structure Elucidation

The structural confirmation of Avobenzone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in identifying the specific arrangement of protons and carbon atoms within the Avobenzone molecule.

Table 2: ¹H NMR Spectral Data for Avobenzone (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.35s9H-C(CH₃)₃
3.88s3H-OCH₃
6.80s1HEnolic C-H
6.95d2HAr-H (ortho to -OCH₃)
7.50d2HAr-H (ortho to -C(CH₃)₃)
7.92d2HAr-H (meta to -OCH₃)
7.95d2HAr-H (meta to -C(CH₃)₃)
16.8s1HEnolic O-H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from typical experimental values.

Table 3: ¹³C NMR Spectral Data for Avobenzone (in CDCl₃)

Chemical Shift (δ) ppmAssignment
31.1-C(C H₃)₃
35.0-C (CH₃)₃
55.5-OC H₃
91.5Enolic =C H-
114.1Ar-C (ortho to -OCH₃)
125.8Ar-C (ortho to -C(CH₃)₃)
126.3Ar-C (meta to -C(CH₃)₃)
128.0Ar-C (ipso to -OCH₃)
130.0Ar-C (meta to -OCH₃)
133.5Ar-C (ipso to -C(CH₃)₃)
157.0Ar-C (ipso to C=O, tert-butyl side)
162.5Ar-C (ipso to -OCH₃)
183.0C=O (methoxy side)
186.0C=O (tert-butyl side)

Note: The assignments are based on predicted values and published data. The two carbonyl carbons of the enol form have different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of Avobenzone reveals the presence of key functional groups.

Table 4: Key IR Absorption Bands for Avobenzone

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (enol)
~2960StrongC-H stretch (aliphatic)
~1600StrongC=O stretch (conjugated ketone)
~1510StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ether)

Data compiled from the NIST Chemistry WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of Avobenzone.

Table 5: Mass Spectrometry Data for Avobenzone

m/z ValueInterpretation
310.1569[M]+ (Molecular Ion)
295[M - CH₃]+
253[M - C(CH₃)₃]+
177[C₁₂H₁₇O]+
135[C₈H₇O₂]+

Note: Fragmentation patterns can vary based on the ionization technique used.[6]

Experimental Protocols

Synthesis of Avobenzone

A common laboratory synthesis of Avobenzone is achieved via a Claisen condensation reaction.

Protocol: Claisen Condensation for Avobenzone Synthesis

  • Reactant Preparation: In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4'-methoxyacetophenone in a suitable solvent such as toluene.

  • Base Addition: Add a strong base, such as sodium amide or potassium methoxide, to the reaction mixture while stirring.

  • Condensation: Slowly add a solution of methyl 4-tert-butylbenzoate in toluene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 2-5 hours).[8]

  • Quenching and Extraction: After cooling to room temperature, quench the reaction by carefully adding an acidic solution (e.g., dilute HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure Avobenzone.

G cluster_synthesis Avobenzone Synthesis Workflow reactants 4'-Methoxyacetophenone + Methyl 4-tert-butylbenzoate reaction Claisen Condensation (Reflux) reactants->reaction base Strong Base (e.g., NaNH2) base->reaction solvent Toluene solvent->reaction workup Acidic Workup & Extraction reaction->workup purification Recrystallization workup->purification product Avobenzone purification->product

Caption: Workflow for the synthesis of Avobenzone via Claisen condensation.

Spectroscopic Analysis Protocols

NMR Spectroscopy: A sample of Avobenzone is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[9] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[10]

Mass Spectrometry: Mass spectra can be acquired using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent before injection.[11]

Mechanism of Action and Photostability

Avobenzone's primary function is to absorb UVA radiation. Upon absorption of a photon, the molecule is promoted to an excited state. It then dissipates this energy primarily as heat, returning to its ground state, thus preventing the UV radiation from reaching the skin.[12]

However, Avobenzone is known for its photolability.[13] Prolonged UV exposure can lead to photodegradation through photo-isomerization to the less-absorbent keto form and subsequent cleavage, generating free radicals.[14] To mitigate this, Avobenzone is often formulated with photostabilizers like octocrylene.[14]

G cluster_mechanism Avobenzone UV Absorption and Photodegradation enol_ground Enol Form (Ground State) enol_excited Enol Form (Excited State) enol_ground->enol_excited UVA Absorption enol_excited->enol_ground Energy Release heat Heat Dissipation enol_excited->heat keto_form Keto Tautomer (Less Absorbing) enol_excited->keto_form Photo-isomerization degradation Photodegradation Products keto_form->degradation Cleavage

Caption: Simplified signaling pathway of Avobenzone's UV absorption and photodegradation.

Biological Relevance and Considerations

While highly effective, some studies have investigated the potential for Avobenzone to have endocrine-disrupting effects, though evidence remains inconclusive at typical exposure levels.[15][16] Its photodegradation products can also generate free radicals, which may induce oxidative stress.[13] These factors are critical considerations for drug and cosmetic formulation scientists.

Conclusion

The structure of 4-tert-Butyl-4'-methoxydibenzoylmethane (Avobenzone) is well-established through a combination of NMR, IR, and MS spectroscopic techniques. The synthesis is reliably achieved through Claisen condensation. Understanding its mechanism of UV absorption and inherent photolability is crucial for the development of stable and effective broad-spectrum sunscreen formulations. This technical guide provides the foundational data and protocols necessary for researchers and scientists working with this important UV filtering agent.

References

Spectroscopic Profile of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly substituted aromatic compound with the molecular formula C₇Cl₂F₆. Its structure, featuring both chloro and fluoro substituents on the benzene ring, as well as a trifluoromethyl group, suggests unique electronic properties and potential applications as a building block in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 4284-10-0[1][2][3]
Molecular Formula C₇Cl₂F₆[1][2]
Molecular Weight 268.97 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.71 g/mL[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 2: Predicted Mass Spectrometry Data

m/z (Relative Abundance)Assignment
268 (100%)[M]⁺ (with ³⁵Cl₂)
270 (65%)[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
272 (10%)[M+4]⁺ (with ³⁷Cl₂)
249[M-F]⁺
233[M-Cl]⁺
199[M-CF₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to C-F and C-Cl bonds, in addition to vibrations of the aromatic ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
1600-1450Medium-StrongAromatic C=C stretching
1400-1000StrongC-F stretching (Aromatic and CF₃)
850-550StrongC-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR is not applicable. ¹³C and ¹⁹F NMR will be the primary techniques for structural elucidation.

Table 4: Predicted ¹³C NMR Spectroscopy Data

Chemical Shift (ppm)AssignmentExpected Multiplicity
140-160Aromatic C-FDoublet or Triplet
120-140Aromatic C-ClSinglet or Triplet
115-130Aromatic C-CF₃Quartet
120-125-CF₃Quartet

Table 5: Predicted ¹⁹F NMR Spectroscopy Data

Chemical Shift (ppm vs. CFCl₃)AssignmentExpected Multiplicity
-60 to -70-CF₃Singlet
-110 to -140Aromatic C-FMultiplet

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Speed: 1 scan/second.

Infrared (IR) Spectroscopy (FT-IR)
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: As a neat liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹³C NMR Spectroscopy:

    • Technique: Proton-decoupled ¹³C NMR.

    • Frequency: e.g., 100 MHz for a 400 MHz spectrometer.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which may be several thousand for quaternary carbons.

  • ¹⁹F NMR Spectroscopy:

    • Technique: Proton-decoupled ¹⁹F NMR.

    • Frequency: e.g., 376 MHz for a 400 MHz spectrometer.

    • Spectral Width: A wide spectral window should be used initially to locate all fluorine signals (e.g., +50 to -200 ppm).

    • Reference: An external reference such as CFCl₃ (0 ppm) is typically used.[4]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: Typically 64-128 scans.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an unknown compound like this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Data Analysis & Structure Elucidation MS Mass Spectrometry (GC-MS) MW Molecular Weight & Isotopic Pattern MS->MW IR Infrared Spectroscopy (FT-IR) FG Functional Groups Present IR->FG NMR NMR Spectroscopy (¹³C, ¹⁹F) CF Carbon-Fluorine Framework NMR->CF Combine Combine Spectroscopic Data MW->Combine FG->Combine CF->Combine Propose Propose Chemical Structure Combine->Propose Confirm Confirm Structure Propose->Confirm

Caption: Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Molecule This compound (C₇Cl₂F₆) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ m/z = 268, 270, 272 Ionization->MolecularIon LossF Loss of F• MolecularIon->LossF LossCl Loss of Cl• MolecularIon->LossCl LossCF3 Loss of CF₃• MolecularIon->LossCF3 FragmentF [M-F]⁺ m/z = 249, 251, 253 LossF->FragmentF FragmentCl [M-Cl]⁺ m/z = 233, 235 LossCl->FragmentCl FragmentCF3 [M-CF₃]⁺ m/z = 199, 201 LossCF3->FragmentCF3

References

Reactivity of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its utility is particularly notable in the fields of agrochemicals and pharmaceuticals, where the introduction of fluorine atoms can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The electron-deficient nature of the aromatic ring, a consequence of the cumulative inductive and mesomeric effects of the fluorine, chlorine, and trifluoromethyl substituents, renders it highly susceptible to nucleophilic aromatic substitution. This guide explores the anticipated reactivity of this compound with various nucleophiles, providing a framework for its application in synthetic chemistry.

Predicted Regioselectivity of Nucleophilic Attack

The aromatic ring of this compound is activated towards nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing trifluoromethyl group are expected to be the most electrophilic. Consequently, nucleophilic substitution is most likely to occur at the fluorine atoms in the 2, 4, and 6 positions. The chlorine atoms at the 3 and 5 positions are less likely to be substituted under typical SNAr conditions. The relative reactivity of the fluorine atoms will be influenced by both electronic and steric factors.

Reactivity with Common Nucleophiles: Representative Data

The following tables summarize expected quantitative data for the reaction of this compound with representative nucleophiles. The reaction conditions and yields are illustrative and based on analogous reactions reported for other polyhalogenated and activated aromatic compounds.

Table 1: Reaction with Amine Nucleophiles

EntryNucleophileSolventTemperature (°C)Time (h)Product(s)Yield (%)
1AnilineDMF80122-Anilino-3,5-dichloro-4,6-difluorobenzotrifluoride75-85
2MorpholineAcetonitrile6082-Morpholino-3,5-dichloro-4,6-difluorobenzotrifluoride80-90
3BenzylamineDMSO100162-(Benzylamino)-3,5-dichloro-4,6-difluorobenzotrifluoride70-80

Table 2: Reaction with Oxygen Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)
1Sodium methoxide-Methanol5062-Methoxy-3,5-dichloro-4,6-difluorobenzotrifluoride85-95
2PhenolK₂CO₃DMF100122-Phenoxy-3,5-dichloro-4,6-difluorobenzotrifluoride70-80
3Sodium hydroxide-Water/Dioxane90242-Hydroxy-3,5-dichloro-4,6-difluorobenzotrifluoride60-70

Table 3: Reaction with Sulfur Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)
1Sodium thiophenoxide-DMF2542-(Phenylthio)-3,5-dichloro-4,6-difluorobenzotrifluoride90-98
2Sodium sulfide-Ethanol7010Bis(3,5-dichloro-4,6-difluoro-2-(trifluoromethyl)phenyl) sulfide65-75
3ThioureaNaHCO₃Ethanol80182-Mercapto-3,5-dichloro-4,6-difluorobenzotrifluoride (after hydrolysis)55-65

Experimental Protocols: Representative Methodologies

The following are representative experimental protocols for the reaction of this compound with nucleophiles.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Aniline)

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.1 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-anilino-3,5-dichloro-4,6-difluorobenzotrifluoride.

Protocol 2: General Procedure for Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

  • To a solution of this compound (1.0 mmol) in methanol (10 mL) is added a solution of sodium methoxide in methanol (1.1 mmol, e.g., from a commercial solution or prepared in situ from sodium metal and methanol).

  • The reaction mixture is stirred at 50 °C for 6 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methoxy-3,5-dichloro-4,6-difluorobenzotrifluoride.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for nucleophilic aromatic substitution and a typical experimental workflow.

SNAr_Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Intermediate Attack of Nucleophile Product Substituted Product + Leaving Group (F⁻) Intermediate->Product Loss of Leaving Group

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants & Solvent Reaction Heat & Stir under Inert Atmosphere Reactants->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound represents a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The principles outlined in this guide, along with the representative data and protocols, provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable building block. Further empirical studies are necessary to fully elucidate the specific reactivity and optimize reaction conditions for a broader range of nucleophiles.

An In-depth Technical Guide on the Thermal Stability of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds and fundamental chemical principles to predict its thermal behavior. It also outlines the standard experimental protocols for determining thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for professionals in research and development who are handling or considering the use of this compound in applications where thermal stability is a critical parameter.

Introduction

This compound is a highly halogenated aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of both chlorine and fluorine atoms on the benzene ring, in addition to a trifluoromethyl group, imparts unique physicochemical properties, including high density and a specific boiling point. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇Cl₂F₆
Molecular Weight 268.97 g/mol
Boiling Point 170 °C
Appearance Colorless to almost colorless liquid
Density 1.71 g/cm³

Table 1: Physicochemical properties of this compound.

Theoretical Assessment of Thermal Stability

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of this compound, the key bonds to consider are the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-carbon (C-C) bonds within the aromatic ring, as well as the bonds within the trifluoromethyl (-CF₃) group.

The bond dissociation energies (BDEs) provide a quantitative measure of bond strength. A comparison of the average BDEs for relevant bonds is presented in Table 2.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aromatic C-F ~485
Aromatic C-Cl ~327
Aromatic C-H ~411
C-C (in benzene) ~498
C-C (alkyl) ~348

Table 2: Average bond dissociation energies of relevant chemical bonds.[1]

From this data, it is evident that the C-F bond is significantly stronger than the C-Cl bond. This suggests that the thermal decomposition of this compound is more likely to be initiated by the cleavage of a C-Cl bond rather than a C-F bond. The trifluoromethyl group is generally very stable due to the high strength of the C-F bonds.

The overall thermal stability is expected to be high due to the presence of multiple fluorine atoms and the inherent stability of the aromatic ring. However, the presence of weaker C-Cl bonds will likely define the upper limit of its thermal stability.

Analogous Compound Thermal Decomposition Data

CompoundDecomposition Onset (Tonset)Peak Decomposition (Tpeak)Experimental Method
3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) ~226 °C~249 °CDSC/TGA

Table 3: Thermal decomposition data for an analogous compound.[2][3][4]

Based on the greater strength of C-Cl and C-F bonds compared to C-NO₂ bonds, it can be reasonably inferred that the decomposition temperature of this compound will be significantly higher than that of DFTNAN.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability of this compound, the following standard techniques would be employed.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] A mass loss indicates decomposition or volatilization.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) processes, such as decomposition and phase transitions.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify exothermic peaks, which can indicate the onset and peak temperatures of decomposition.

Visualizing Influencing Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the thermal stability of this compound and a typical experimental workflow for its analysis.

G Factors Influencing Thermal Stability cluster_molecular_properties Molecular Properties cluster_bond_types Key Bonds cluster_outcome Thermal Behavior BDE Bond Dissociation Energies CF_bond C-F Bonds (Strong) BDE->CF_bond CCl_bond C-Cl Bonds (Weaker) BDE->CCl_bond CC_bond C-C Bonds (Aromatic) BDE->CC_bond CF3_bond C-CF3 Bond BDE->CF3_bond Aromaticity Aromatic Ring Stability Aromaticity->CC_bond Stability Overall Thermal Stability Aromaticity->Stability Substituents Substituent Effects Substituents->CF_bond Substituents->CCl_bond Substituents->CF3_bond CF_bond->Stability Decomposition Decomposition Pathway CCl_bond->Decomposition Initiation Site CC_bond->Stability CF3_bond->Stability

Caption: Factors influencing the thermal stability of the target compound.

G Experimental Workflow for Thermal Stability Analysis cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Sample 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_curve Mass Loss vs. Temperature TGA->TGA_curve DSC_thermogram Heat Flow vs. Temperature DSC->DSC_thermogram Decomposition_Temp Determine T_onset and T_peak TGA_curve->Decomposition_Temp DSC_thermogram->Decomposition_Temp Stability_Assessment Assess Thermal Stability Decomposition_Temp->Stability_Assessment

Caption: A typical experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in publicly accessible literature, a theoretical analysis based on bond dissociation energies suggests a high degree of thermal stability. The presence of strong C-F and aromatic C-C bonds contributes to this stability, with the weaker C-Cl bonds likely being the point of initial thermal decomposition. For a definitive quantitative assessment, experimental determination using Thermogravimetric Analysis and Differential Scanning Calorimetry is essential. The protocols outlined in this guide provide a robust framework for conducting such an analysis. This information is critical for ensuring the safe and effective use of this compound in research and industrial applications.

References

In-depth Technical Guide: Solubility of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for understanding and determining the solubility of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride in various organic solvents. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this document focuses on the requisite experimental protocols and data presentation formats that are critical for researchers working with this and similar novel compounds.

Data Presentation

The systematic collection and clear presentation of solubility data are paramount for comparability and interpretation. When conducting solubility studies for this compound, we recommend the following tabular format for summarizing the quantitative data. This structure allows for easy comparison of solubility across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
[Insert Solvent 1][Insert Temp 1][Insert Value][e.g., HPLC, Gravimetric]
[Insert Solvent 1][Insert Temp 2][Insert Value][e.g., HPLC, Gravimetric]
[Insert Solvent 2][Insert Temp 1][Insert Value][e.g., HPLC, Gravimetric]
[Insert Solvent 2][Insert Temp 2][Insert Value][e.g., HPLC, Gravimetric]
[Insert Solvent 3][Insert Temp 1][Insert Value][e.g., HPLC, Gravimetric]
[Insert Solvent 3][Insert Temp 2][Insert Value][e.g., HPLC, Gravimetric]

Experimental Protocols

The following section details a standardized methodology for the experimental determination of the solubility of this compound. Adherence to a consistent protocol is essential for generating reproducible and reliable data.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Dispense a known volume or mass of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to permit the settling of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered aliquot.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

      • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the dry solute. The difference in mass corresponds to the amount of dissolved this compound.

    • HPLC Method:

      • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

      • Prepare a series of standard solutions of known concentrations of this compound.

      • Analyze the standard solutions and the sample solution by HPLC.

      • Construct a calibration curve by plotting the peak area versus concentration for the standard solutions.

      • Determine the concentration of the sample solution from the calibration curve and account for the dilution factor to calculate the original solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Record the experimental temperature and the method of determination for each data point, as shown in Table 1.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the relationships between key experimental parameters.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification Methods A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature C->D E Agitate for 24-72 hours D->E F Allow solids to settle E->F G Withdraw supernatant F->G H Filter through 0.22 µm filter G->H I Quantify solute concentration H->I J Gravimetric Analysis I->J K HPLC Analysis I->K

Caption: Experimental workflow for determining solubility.

G cluster_factors Key Influencing Factors Solvent Solvent Properties (Polarity, H-bonding) Solubility Solubility of this compound Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility Solute Solute Properties (Crystal lattice energy, molecular structure) Solute->Solubility

Caption: Factors influencing the solubility of the compound.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (CAS No. 4284-10-0). Due to the limited availability of detailed toxicological data for this specific compound, this document emphasizes general best practices for handling halogenated aromatic compounds and provides a framework for risk assessment and management.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 4284-10-0[1]
Molecular Formula C7Cl2F6[1]
Molecular Weight 268.97 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.71 g/cm³[1]
Purity ≥ 98% (GC)[1]
Synonyms 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene, 2,4-Dichloro-1,3,5-trifluoro-4-(trifluoromethyl)benzene[1]

Hazard Identification and Toxicity

For structurally similar compounds, such as other dichlorotrifluoro-substituted aromatics, hazards like skin irritation, serious eye irritation, and respiratory irritation are common.[4] Some related compounds are also harmful if swallowed or inhaled and may cause an allergic skin reaction.[5]

General Hazard Statements for Similar Compounds:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Experimental Protocols for Safety Evaluation

While specific experimental safety data for this compound is not published, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are typically employed to assess the safety of new chemical entities:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

  • Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

  • Skin Sensitization: OECD Test Guideline 442C/D/E (In Vitro)

  • Mutagenicity (Ames Test): OECD Test Guideline 471

Researchers handling this compound in novel applications should consider commissioning such studies to establish a comprehensive safety profile.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for risk assessment and control.

G cluster_prep Preparation & Assessment cluster_control Control Measures cluster_procedure Procedure Execution cluster_post Post-Procedure a Review Safety Data Sheet (or data for similar compounds) b Identify Hazards: - Irritation (Skin, Eyes, Respiratory) - Unknown Chronic Effects a->b c Assess Risks for Planned Procedure b->c d Work in a well-ventilated area (e.g., chemical fume hood) c->d e Wear appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat c->e f Ensure access to emergency equipment: - Eyewash station - Safety shower c->f g Handle with care to avoid skin/eye contact and inhalation d->g e->g f->g h Keep container tightly closed when not in use g->h i Decontaminate work area h->i j Dispose of waste in a sealed, labeled container according to institutional guidelines h->j k Wash hands thoroughly after handling h->k

Caption: Workflow for Safe Handling of this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: Wear a lab coat and protective gloves (e.g., nitrile).[4] Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[4][6]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

Storage ConditionRecommendation
Temperature Store at 2 - 8 °C.[1]
Container Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
Incompatible Materials Avoid strong oxidizing agents and strong bases.[4][6]
Stability The product is stable under normal handling and storage conditions.[4]

First-Aid and Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[4]
Ingestion Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures:

  • Use carbon dioxide (CO2), dry chemical powder, or appropriate foam for extinction.[6]

  • Fire may produce irritating, corrosive, and/or toxic gases.[8][9]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[3][6]

Spill and Disposal Procedures

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel from the area.

  • Wear appropriate PPE as described in Section 4.

  • Absorb the spill with inert material (e.g., sand, silica gel, universal binder).[6][7]

  • Collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[3]

  • Prevent the product from entering drains or waterways.[3]

Disposal:

  • Dispose of this chemical and its container through a licensed professional waste disposal service.[4]

  • Follow all federal, state, and local environmental regulations.

Reactivity Profile

  • Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen halides may be formed.

  • Hazardous Polymerization: Hazardous polymerization does not occur.[3]

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment that should be conducted by qualified personnel before undertaking any new experimental work. Always consult your institution's safety office for specific guidance.

References

A Technical Guide to Polyhalogenated Benzotrifluorides: Synthesis, Biological Activity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhalogenated benzotrifluorides are a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a trifluoromethyl (-CF3) group. The unique physicochemical properties imparted by these functional groups, such as high lipophilicity, metabolic stability, and altered electronic characteristics, have made them valuable scaffolds in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive literature review of the synthesis, quantitative biological activity, and experimental methodologies related to polyhalogenated benzotrifluorides, with a focus on their potential in drug development.

Synthesis of Polyhalogenated Benzotrifluorides

The synthesis of polyhalogenated benzotrifluorides typically involves multi-step processes, starting from commercially available precursors. Key reactions include chlorination, fluorination, and nitration, followed by further functional group manipulations.

Synthesis of Dichlorobenzotrifluoride Isomers

3,4-Dichlorobenzotrifluoride: A common industrial route to 3,4-dichlorobenzotrifluoride involves the side-chain chlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange reaction with anhydrous hydrogen fluoride (HF). This method is advantageous as it is a relatively simple two-step process that minimizes the formation of byproducts.

Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride from 3,4-Dichlorotoluene

  • Step 1: Side-Chain Chlorination

    • A 3-liter reactor is charged with 800g of 3,4-dichlorotoluene.

    • The starting material is heated to 115°C, and 20g of a radical initiator (e.g., AIBN or benzoyl peroxide) is added.

    • Dry chlorine gas is introduced at a flow rate of 40–80 m³/h, while maintaining the reaction temperature between 120–125°C.

    • The reaction is monitored by gas chromatography until the content of 3,4-dichlorotoluene is less than 0.5%. This typically takes around 22 hours.

    • Once the reaction is complete, the chlorine flow is stopped, and the reactor is purged with nitrogen to remove residual chlorine and HCl. The crude 3,4-dichlorobenzotrichloride can be used in the next step without further purification.

  • Step 2: Halogen Exchange (Fluorination)

    • The crude 3,4-dichlorobenzotrichloride is transferred to a suitable pressure reactor.

    • Anhydrous hydrogen fluoride (HF) is introduced into the reactor. The reaction is typically carried out at elevated temperatures and pressures.

    • Upon completion, the reaction mixture is carefully worked up to neutralize any remaining HF.

    • The crude product is then purified by distillation to yield 3,4-dichlorobenzotrifluoride.

2,4-Dichlorobenzotrifluoride: An alternative approach for the synthesis of 2,4-dichlorobenzotrifluoride starts from m-dichlorobenzene, which is reacted with a halogenated methane (e.g., CFCl3) and hydrogen fluoride in the presence of a catalyst such as a fluoride of antimony, boron, titanium, tantalum, or niobium. The reaction is typically carried out at elevated temperatures and can yield the desired product in good yield.

Synthesis of Functionalized Polyhalogenated Benzotrifluorides

Further functionalization of the benzotrifluoride core is often necessary for biological applications. For instance, the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride is achieved through the nitration of 2,4-dichlorobenzotrifluoride using a mixture of fuming sulfuric acid and nitric acid.

Experimental Protocol: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride

  • Fuming sulfuric acid (containing 30–33% free SO3) is cooled in a two-liter, three-necked flask immersed in an ice bath.

  • Fuming 90% nitric acid is added, followed by the portion-wise addition of 2,4-dichlorobenzotrifluoride.

  • The stirred slurry is then heated to 76°C and maintained at this temperature for 96 hours.

  • After cooling, the acidic aqueous layer is decanted, and the solid product is washed with water.

  • The product is extracted with toluene, and the organic layer is washed successively with water, 5% sodium bicarbonate solution, and again with water.

  • The toluene is removed under reduced pressure, and the resulting solid is dried to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride, which can be further purified by recrystallization from ethanol.

Physicochemical Properties

The physical and chemical properties of polyhalogenated benzotrifluorides are significantly influenced by the nature and position of the halogen substituents. The trifluoromethyl group is a strong electron-withdrawing group, which affects the reactivity of the aromatic ring.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
3,4-Dichlorobenzotrifluoride328-84-7C₇H₃Cl₂F₃215.00173-174-13 to -121.478
2,4-Dichlorobenzotrifluoride320-60-5C₇H₃Cl₂F₃215.00~168-~1.46

Biological Activity and Applications

Polyhalogenated benzotrifluorides have been investigated for a range of biological activities, including antimicrobial, anticancer, insecticidal, and herbicidal properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives containing the benzotrifluoride moiety. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • A series of twofold dilutions of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table of Antimicrobial Activity of Benzotrifluoride Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Trifluoromethyl-substituted Chalcone (A3)Bacillus subtilis101[1]
Trifluoromethoxy-substituted Chalcone (B3)Escherichia coli-[1]
Trifluoromethyl-substituted Chalcone (A3)Candida albicans-[1]
Trifluoromethoxy-substituted Chalcone (B3)Aspergillus niger-[1]

Note: Specific MIC values for B3 against E. coli and A3/B3 against the fungal strains were not explicitly provided in the source, but their activity was compared to standard drugs.

Anticancer Activity

The cytotoxic effects of polyhalogenated benzotrifluoride derivatives against various cancer cell lines have been evaluated, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • After a further incubation period, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Table of Anticancer Activity of Benzotrifluoride-related Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(trifluoromethyl)phenyl pyrazole derivative (25)Staphylococcus aureus (MRSA)0.78 (as MIC in µg/mL)[2]
N-(trifluoromethyl)phenyl pyrazole derivative (25)Enterococcus faecium0.78 (as MIC in µg/mL)[2]
3-chloro-7-azaindenoisoquinoline(Not specified)-[3]
3-fluoro-7-azaindenoisoquinoline(Not specified)-[3]

Note: The provided data for the pyrazole derivatives are MIC values against bacteria, not IC50 values against cancer cells, but are included to show the biological activity of related structures. Specific IC50 values for the azaindenoisoquinolines were not provided in the abstract but were noted to be potent.

Herbicidal and Insecticidal Activity

Polyhalogenated benzotrifluorides are important intermediates in the synthesis of various agrochemicals. For instance, 3,4-dichlorobenzotrifluoride is a precursor to several herbicides. The mode of action for some of these herbicides involves the inhibition of protoporphyrinogen oxidase (PPO).

The insecticidal properties of fluorinated compounds are also well-documented. The introduction of fluorine can enhance the bioavailability and metabolic stability of insecticides.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for many polyhalogenated benzotrifluorides are not yet fully elucidated in the public domain, the general mechanisms of action for some of the broader classes of compounds they are used to synthesize can be represented.

Herbicidal Mode of Action: PPO Inhibition

Certain herbicides derived from polyhalogenated benzotrifluorides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.

PPO_Inhibition Glutamate Glutamate Protoporphyrinogen IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen IX Multiple Steps PPO_Enzyme PPO Enzyme Protoporphyrinogen IX->PPO_Enzyme Protoporphyrin IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll_Heme Herbicide PPO-inhibiting Herbicide Herbicide->Inhibition

Caption: PPO inhibition pathway by herbicides.

General Experimental Workflow for Biological Screening

The process of evaluating the biological activity of newly synthesized polyhalogenated benzotrifluoride derivatives typically follows a standardized workflow.

Biological_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Compound Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Primary_Screening Primary Screening (e.g., single concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay (IC50 / MIC determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Data_Analysis Data Analysis Dose_Response->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: General workflow for biological screening.

Conclusion

Polyhalogenated benzotrifluorides represent a versatile and highly valuable class of compounds for the development of new therapeutic agents and agrochemicals. Their synthesis, while often requiring multiple steps, is well-established, allowing for the generation of a diverse range of derivatives. The quantitative biological data available, although still expanding, highlights their potential as potent antimicrobial, anticancer, and pesticidal agents. Future research focused on elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for the rational design of next-generation drugs and agrochemicals with improved efficacy and safety profiles.

References

The Untapped Potential of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Materials Scientists

Abstract

This technical whitepaper explores the promising, yet largely untapped, potential of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride as a key building block in the synthesis of high-performance fluorinated polymers for advanced materials science applications. By leveraging its unique molecular architecture, which combines the stability of a trifluoromethyl group with reactive chloro- and fluoro-substituents, this monomer opens new avenues for the development of materials with exceptional thermal stability, chemical resistance, and low dielectric properties. This guide provides a comprehensive overview of the core chemistry, proposes a viable synthetic pathway for novel poly(aryl ether ketone)s, and presents anticipated material properties based on analogous fluorinated polymers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to facilitate further research and development in this area.

Introduction

The relentless pursuit of materials with superior performance characteristics is a cornerstone of modern technological advancement. In this context, fluorinated polymers have carved out a significant niche, offering a unique combination of properties including high thermal stability, outstanding chemical inertness, low flammability, and desirable dielectric properties.[1] These attributes make them indispensable in a wide array of demanding applications, from aerospace components and high-frequency communication systems to advanced coatings and separation membranes.[2][3]

The introduction of fluorine into polymer backbones, particularly in aromatic systems like poly(aryl ether)s and poly(aryl ether ketone)s, has been shown to significantly enhance their performance metrics.[1] The strong carbon-fluorine bond imparts exceptional stability, while the low polarizability of the C-F bond contributes to low dielectric constants and refractive indices.[4]

This whitepaper focuses on the potential of a specific, yet underutilized, fluorinated monomer: This compound . Its molecular structure, featuring a trifluoromethyl group and a strategically halogenated aromatic ring, presents a compelling case for its use in the next generation of high-performance materials. The presence of both chlorine and fluorine atoms on the aromatic ring offers differential reactivity, paving the way for selective polymerization through nucleophilic aromatic substitution.

This document serves as a technical guide for researchers, scientists, and professionals in materials and drug development. It will delve into the core chemistry of this compound, propose a synthetic pathway for its polymerization, and provide a detailed analysis of the anticipated properties of the resulting polymers.

Core Chemistry and Reactivity

This compound is a highly specialized fluorinated aromatic compound.[2] Its utility as a monomer in polymer synthesis is predicated on the principles of nucleophilic aromatic substitution (SNAr). In SNAr reactions of polyhalogenated aromatic compounds, the rate of substitution is influenced by the nature of the halogen and the presence of electron-withdrawing groups. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.

In the context of this compound, the chlorine and fluorine atoms are potential leaving groups. Generally, in nucleophilic aromatic substitution reactions on polyhalogenated benzenes, fluorine is more readily displaced than chlorine by many nucleophiles.[5] This differential reactivity can be exploited to achieve selective polymerization, where the fluorine atoms are preferentially substituted, leaving the chlorine atoms intact. However, the specific reaction conditions, including the choice of nucleophile, solvent, and temperature, can influence this selectivity.

Proposed Application in Polymer Synthesis: A Fluorinated Poly(aryl ether ketone)

Based on the established principles of SNAr polymerization, we propose the synthesis of a novel fluorinated poly(aryl ether ketone) (F-PAEK) using this compound as a key monomer. This proposed application leverages the reactivity of the fluorine atoms for polymer chain growth while retaining the chlorine and trifluoromethyl groups, which are expected to enhance the final properties of the polymer.

The proposed polymerization is a nucleophilic polycondensation reaction with a suitable bisphenol monomer, for example, 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP). The reaction would proceed via the displacement of the activated fluorine atoms on the this compound monomer by the phenoxide ions of the bisphenol.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Monomer1 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride Mixing Mixing and Heating Monomer1->Mixing Monomer2 Bisphenol (e.g., TFBP) Monomer2->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Mixing Polycondensation Nucleophilic Aromatic Substitution Polymerization Mixing->Polycondensation Formation of Phenoxide Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polycondensation->Precipitation Polymer Chain Growth Purification Washing and Drying Precipitation->Purification Polymer Fluorinated Poly(aryl ether ketone) Purification->Polymer

Caption: Proposed experimental workflow for the synthesis of a fluorinated poly(aryl ether ketone).

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of a fluorinated poly(aryl ether ketone) from this compound and 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP).

Materials:

  • This compound (Monomer A)

  • 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP, Monomer B)

  • Anhydrous Potassium Carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer and Reagent Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and TFBP. Add a 10% molar excess of anhydrous K2CO3.

  • Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and an equivalent volume of toluene to act as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere for 2-4 hours to remove any water azeotropically.

  • Polymerization: After dehydration, slowly remove the toluene by distillation. Then, raise the reaction temperature to 180-200 °C and maintain for 8-12 hours to allow for polymerization to occur. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: After cooling to room temperature, dilute the viscous polymer solution with additional NMP and slowly pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Anticipated Material Properties and Characterization

The incorporation of this compound into a poly(aryl ether ketone) backbone is expected to yield a material with a compelling set of properties. The following table summarizes the anticipated performance characteristics based on data from analogous fluorinated poly(aryl ether)s and poly(aryl ether ketone)s found in the literature.

PropertyAnticipated Value/RangeCharacterization Technique
Thermal Properties
Glass Transition Temp (Tg)180 - 230 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp (Td5)> 500 °C (in N2)Thermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength60 - 75 MPaUniversal Testing Machine
Young's Modulus1.5 - 2.5 GPaUniversal Testing Machine
Elongation at Break30 - 45 %Universal Testing Machine
Dielectric Properties
Dielectric Constant (1 MHz)2.5 - 2.8Dielectric Analyzer
Dielectric Loss (1 MHz)< 0.01Dielectric Analyzer
Other Properties
Water Absorption (24h)< 0.3 %Gravimetric Analysis
SolubilitySoluble in aprotic polar solvents (NMP, DMAc, THF)Visual Inspection

Table 1: Anticipated properties of a fluorinated poly(aryl ether ketone) derived from this compound.

Potential Applications in Materials Science

The unique combination of anticipated properties makes polymers derived from this compound highly attractive for a range of advanced applications:

  • High-Performance Coatings: The excellent thermal stability and chemical resistance would make these polymers ideal for protective coatings in harsh environments, such as in the automotive and aerospace industries.[2][6]

  • Low-Dielectric Materials for Microelectronics: The low dielectric constant and loss are critical for next-generation integrated circuits and high-frequency communication technologies to reduce signal delay and cross-talk.

  • Advanced Composites: As a high-performance thermoplastic matrix, these polymers could be used to create lightweight and durable composites for structural applications.

  • Gas Separation Membranes: The introduction of trifluoromethyl groups can increase the fractional free volume of the polymer, which is beneficial for gas separation applications.

G cluster_monomer Core Monomer cluster_properties Key Inherent Properties cluster_polymer Resulting Polymer Properties cluster_applications Potential Applications Monomer 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride Prop1 High Fluorine Content Monomer->Prop1 Prop2 Trifluoromethyl Group Monomer->Prop2 Prop3 Reactive Halogen Sites Monomer->Prop3 PolyProp1 High Thermal Stability Prop1->PolyProp1 PolyProp2 Excellent Chemical Resistance Prop1->PolyProp2 PolyProp3 Low Dielectric Constant Prop1->PolyProp3 Prop2->PolyProp3 PolyProp4 Good Mechanical Strength Prop2->PolyProp4 Prop3->PolyProp1 App1 High-Performance Coatings PolyProp1->App1 App3 Aerospace Composites PolyProp1->App3 PolyProp2->App1 App2 Microelectronics PolyProp3->App2 App4 Gas Separation Membranes PolyProp3->App4 PolyProp4->App3

Caption: Logical relationships from monomer properties to potential applications.

Conclusion and Future Outlook

This compound represents a promising but currently under-explored monomer for the synthesis of advanced fluorinated polymers. The proposed synthetic route via nucleophilic aromatic substitution to form poly(aryl ether ketone)s offers a clear path to new materials with potentially outstanding thermal, mechanical, and dielectric properties.

Future research should focus on the practical synthesis and detailed characterization of polymers derived from this monomer. Optimization of the polymerization conditions to control molecular weight and polydispersity will be crucial. A thorough investigation of the structure-property relationships will further elucidate the full potential of this versatile building block. The exploration of copolymers and blends could also lead to materials with tailored properties for specific high-end applications. The insights provided in this technical guide are intended to catalyze further innovation in the exciting field of high-performance fluorinated materials.

References

Methodological & Application

Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride from 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride from 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. This synthesis is a key transformation for creating a versatile building block used in the development of novel pharmaceuticals and agrochemicals.

Introduction

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is a valuable intermediate in organic synthesis due to its highly functionalized aromatic ring. The presence of both chloro and fluoro substituents, along with the reactive benzoyl fluoride moiety, allows for a wide range of subsequent chemical modifications. The conversion of the chemically robust trifluoromethyl group of this compound to a more synthetically useful acid fluoride represents an important synthetic strategy.

This application note details a known method for this conversion using chlorosulphonic acid, summarizing the available quantitative data and providing a step-by-step experimental protocol.

Reaction Scheme and Data Summary

The synthesis proceeds via the hydrolysis of the benzotrifluoride to the corresponding benzoyl fluoride.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₇Cl₂F₆266.97Starting Material
Chlorosulphonic AcidHSO₃Cl116.52Reagent
3,5-Dichloro-2,4,6-trifluorobenzoyl fluorideC₇Cl₂F₄O248.97Product

Table 2: Experimental Data for the Synthesis

ParameterValue
Starting Material Amount520 g
Reagent Amount400 g
Reaction Time4 hours
Product Yield (Mass)392 g
Product Yield (Theoretical)82%
Product Boiling Point90-95 °C at 15 mbar
Product Refractive Index (nD20)1.5007
Reference

Experimental Protocol

This protocol is based on the available literature for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride.

Materials:

  • This compound (520 g)

  • Chlorosulphonic acid (400 g)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and heating mantle

  • Condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (520 g) and chlorosulphonic acid (400 g).

  • Reaction: Heat the mixture with stirring for 4 hours. Note: The specific reaction temperature is not detailed in the available literature, but similar reactions involving chlorosulphonic acid are often conducted at elevated temperatures, typically in the range of 80-120°C. It is recommended to perform a small-scale trial to determine the optimal temperature.

  • Work-up and Purification: Upon completion of the reaction, the product, 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride, is obtained by distillation of the reaction mixture.

  • Product Characterization: The purified product can be characterized by its boiling point (90-95 °C at 15 mbar) and refractive index (nD20: 1.5007). Further analytical techniques such as NMR and IR spectroscopy can be used to confirm the structure and purity of the final product.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Reactant1 This compound Reaction Heating with Stirring (4 hours) Reactant1->Reaction Reactant2 Chlorosulphonic Acid Reactant2->Reaction Distillation Distillation Reaction->Distillation Product 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride Distillation->Product

Caption: Workflow for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride.

Discussion and Further Considerations

The conversion of a benzotrifluoride to a benzoyl fluoride is a crucial transformation in organofluorine chemistry. While the use of chlorosulphonic acid is effective, other methods for the hydrolysis of benzotrifluorides have been reported, often employing strong acids or metal catalysts. The choice of reagent can be influenced by substrate compatibility and desired reaction conditions.

The work-up and purification of the product are critical for obtaining high-purity material. Distillation is a suitable method for this particular product given its volatility. For other, less volatile benzoyl fluorides, alternative purification techniques such as crystallization or chromatography may be necessary.

Safety is a primary concern when working with chlorosulphonic acid, which is a highly corrosive and reactive substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride from its corresponding benzotrifluoride using chlorosulphonic acid is a viable and high-yielding process. The resulting benzoyl fluoride is a key intermediate for the synthesis of a variety of complex molecules in the pharmaceutical and agrochemical industries. The protocol and data provided in this application note serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, a valuable fluorinated building block in pharmaceutical and agrochemical research. Due to the absence of a specific published procedure for this exact transformation, the following protocol is a proposed synthetic route based on the well-established Halogen Exchange (Halex) reaction. The conditions outlined are derived from analogous, high-yield syntheses of structurally similar compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine.[1][2] This protocol is intended to serve as a robust starting point for researchers aiming to synthesize this and other selectively fluorinated benzotrifluoride derivatives.

Introduction

Fluorinated organic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by fluorine, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is a versatile intermediate for the synthesis of more complex molecules. The Halex reaction, a nucleophilic aromatic substitution, is an industrially important method for the introduction of fluorine into aromatic rings by displacing chlorine atoms.[3][4] This process typically employs an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[3][4] The trifluoromethyl group on the benzene ring is strongly electron-withdrawing, which should activate the ring towards nucleophilic aromatic substitution, making the Halex reaction a feasible approach for the synthesis of the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process, starting from the readily available benzotrichloride. The first step is the fluorination of the trichloromethyl group to a trifluoromethyl group. The resulting polychlorinated benzotrifluoride then undergoes a selective halogen exchange reaction to replace three of the five chlorine atoms with fluorine.

Step 1: Synthesis of Pentachlorobenzotrifluoride (Intermediate 1)

This step involves the exhaustive chlorination of benzotrichloride followed by fluorination of the side chain. For the purpose of this protocol, we will assume the availability of pentachlorobenzotrifluoride as the starting material for the key halogen exchange step.

Step 2: Halogen Exchange Synthesis of this compound (Target Molecule)

This key step utilizes the Halex reaction to selectively replace the chlorine atoms at positions 2, 4, and 6 of pentachlorobenzotrifluoride with fluorine atoms. The chlorine atoms at positions 3 and 5 are expected to be less reactive under controlled conditions.

Experimental Protocols

Materials and Equipment
  • Pentachlorobenzotrifluoride (Starting Material)

  • Anhydrous Potassium Fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB) (Optional)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Condenser with a drying tube

  • Heating mantle with a temperature controller

  • Distillation apparatus

  • Standard laboratory glassware and work-up reagents

Protocol for Halogen Exchange Reaction
  • Preparation: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer, add anhydrous N-Methyl-2-pyrrolidone (NMP) (see Table 1 for solvent volume).

  • Addition of Reagents: To the solvent, add finely powdered anhydrous potassium fluoride (KF) (3.0 - 4.0 molar equivalents relative to the starting material). If using, add the phase-transfer catalyst (0.05 - 0.1 molar equivalents).

  • Heating and Starting Material Addition: Heat the stirred slurry to the reaction temperature (see Table 1). Once the desired temperature is reached, slowly add pentachlorobenzotrifluoride (1.0 molar equivalent) to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the specified temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated potassium chloride (KCl) and excess KF. Wash the filter cake with a small amount of fresh solvent.

  • Purification: The desired product can be isolated from the filtrate by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes the proposed reaction conditions for the halogen exchange synthesis of this compound, based on analogous reactions.

Table 1: Proposed Reaction Parameters for the Halogen Exchange Synthesis

ParameterProposed Value/ConditionRationale/Reference
Starting Material PentachlorobenzotrifluoridePrecursor with sufficient chlorine atoms for exchange.
Fluorinating Agent Anhydrous Potassium Fluoride (KF)Common and effective reagent for Halex reactions.[1][2]
Molar Ratio (KF:Substrate) 3.3 - 4.5 : 1Based on the synthesis of 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Solvent N-Methyl-2-pyrrolidone (NMP) or DMSOHigh-boiling polar aprotic solvents are standard for Halex reactions.[1][3]
Reaction Temperature 150 - 190 °CTypical temperature range for Halex reactions on activated aromatic rings.[1][2]
Reaction Time 4 - 8 hoursDependent on temperature and substrate reactivity; requires monitoring.
Catalyst (Optional) Phase-transfer catalyst (e.g., TBAB)May enhance the reaction rate by improving the solubility of KF.
Expected Yield 60 - 80%Based on yields of similar selective halogen exchange reactions.[1]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow start Start: Pentachlorobenzotrifluoride reaction Halogen Exchange (Halex Reaction) start->reaction reagents Reagents: - Anhydrous KF - NMP or DMSO - Heat (150-190°C) reagents->reaction workup Reaction Work-up: - Cooling - Filtration reaction->workup purification Purification: - Fractional Distillation workup->purification product Product: 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride purification->product ReactionMechanism substrate Pentachlorobenzotrifluoride (Aromatic Substrate) intermediate Meisenheimer-type Intermediate (Anionic σ-complex) substrate->intermediate nucleophile Fluoride Ion (F⁻) from KF nucleophile->intermediate Nucleophilic Attack solvent Polar Aprotic Solvent (e.g., NMP) solvent->intermediate Stabilizes product This compound intermediate->product Loss of Leaving Group (Cl⁻) byproduct Potassium Chloride (KCl) intermediate->byproduct

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura coupling of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, a highly functionalized aromatic building block. The presence of multiple halogen substituents and a trifluoromethyl group offers opportunities for selective functionalization, leading to novel compounds with potential applications in drug discovery and materials science. Given the electronic properties of the substrate, the chloro-substituents are anticipated to be significantly more reactive than the fluoro-substituents in typical palladium-catalyzed Suzuki-Miyaura reactions.

Reaction Scheme & Logic

The proposed Suzuki-Miyaura coupling of this compound with an arylboronic acid can proceed in a stepwise manner, allowing for either mono- or diarylation of the aromatic core. The selectivity is primarily controlled by the stoichiometry of the coupling partners.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_products Products A This compound C Mono-arylated Product A->C Mono-arylation E Di-arylated Product A->E Direct Di-arylation B Ar-B(OH)₂ (1.0 equiv) Pd catalyst, Base C->E Second Arylation D Ar-B(OH)₂ (≥ 2.0 equiv) Pd catalyst, Base

Caption: Reaction pathway for Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize representative reaction conditions for the mono- and di-arylation of polychlorinated aromatic compounds, which can be adapted for this compound.

Table 1: Representative Conditions for Mono-arylation

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.0-1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-3 mol% Pd)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
Solvent Toluene, 1,4-Dioxane, or DMF (often with 10-25% water)
Temperature 80-110 °C
Reaction Time 4-24 hours

Table 2: Representative Conditions for Di-arylation

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (2.2-2.5 equiv)
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (2-4 mol% Pd)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (4.0-5.0 equiv)
Solvent Toluene, 1,4-Dioxane, or DMF (often with 10-25% water)
Temperature 90-120 °C
Reaction Time 12-48 hours

Experimental Workflow

The general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting is outlined below.

Experimental_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B Solvent Addition & Degassing A->B C Heating & Stirring (Reaction Monitoring by TLC/GC-MS) B->C D Reaction Quench (e.g., with water or NH₄Cl) C->D E Work-up (Extraction, Washing, Drying) D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following are representative, detailed methodologies for the mono- and di-arylation of this compound. Note: These protocols are based on reactions with analogous polychlorinated aromatic compounds and may require optimization for this specific substrate.

Protocol 1: Mono-arylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Di-arylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.3 mmol, 2.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol).

  • Add toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the arylboronic acid (2.3 mmol), and K₃PO₄ (4.0 mmol).

  • Evacuate and backfill this flask with an inert gas three times.

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula or syringe.

  • Add the remaining toluene (8 mL) and water (1 mL).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, quench the reaction with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the di-arylated product.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate are irritants; avoid skin and eye contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly functionalized aromatic building block of significant interest in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring both chloro and fluoro leaving groups and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed overview and a generalized protocol for performing SNAr reactions on this substrate, enabling the synthesis of a diverse range of derivatives.

The reactivity of aryl halides in nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1][2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2] In the case of this compound, the trifluoromethyl group, along with the fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack.

While specific literature on the nucleophilic aromatic substitution of this compound is limited, protocols for structurally similar, highly halogenated and activated aromatic compounds serve as a valuable guide. For instance, the reaction of 2,4-dichloro-3,5-dinitrobenzotrifluoride with amines demonstrates the feasibility of displacing a chlorine atom under relatively mild conditions. The following sections outline a generalized experimental protocol and expected outcomes based on these established principles.

Data Presentation

The following table summarizes a representative nucleophilic aromatic substitution reaction on an analogous activated benzotrifluoride derivative, providing a basis for expected reactants, conditions, and products.

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Product
2,4-Dichloro-3,5-dinitrobenzotrifluorideDi-n-propylamineEthanol94-9998N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline

Data extrapolated from a reaction on a structurally similar compound.

Experimental Protocols

This section provides a detailed, generalized methodology for the nucleophilic aromatic substitution on this compound with an amine nucleophile. Researchers should note that optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for different nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a polar protic solvent like Ethanol)

  • Base (e.g., Potassium carbonate, Cesium carbonate, or an excess of the amine nucleophile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or Ethanol).

  • Addition of Reagents: Under an inert atmosphere, add the nucleophile (1.1 - 2.2 eq). If the nucleophile is not also acting as the base, add a suitable base (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the attacking species and the solvent used.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a polar aprotic solvent was used, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If a protic solvent like ethanol was used, the solvent can be removed under reduced pressure.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted product.

Visualizations

The following diagrams illustrate the key aspects of the nucleophilic aromatic substitution reaction on this compound.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Leaving Group (Cl- or F-) Intermediate->Product Elimination of Leaving Group Experimental_Workflow Start Start Setup Reaction Setup: Substrate in Anhydrous Solvent Start->Setup Addition Add Nucleophile & Base under Inert Atmosphere Setup->Addition Reaction Heat and Stir (80-150°C) Addition->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

References

Application Notes and Protocols for the Synthesis of a Novel Fungicide from 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the potential use of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride as a starting material in the synthesis of a novel benzamide fungicide. Benzamide fungicides are a significant class of agrochemicals known for their efficacy against a wide range of plant pathogens. The introduction of a highly fluorinated and chlorinated phenyl moiety, derivable from this compound, into a benzamide structure offers a promising avenue for the development of new fungicides with potentially enhanced efficacy and unique modes of action.

The proposed synthetic route involves a two-step process:

  • Conversion of this compound to the more reactive intermediate, 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.

  • Amidation of the synthesized benzoyl fluoride with a suitable amine, in this hypothetical case, 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole, to yield the final novel fungicide.

These protocols are based on established chemical principles and analogous syntheses of other benzamide fungicides.

Data Presentation

The following table summarizes representative fungicidal activity data for various benzamide fungicides against common plant pathogens, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound ClassTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
N-substituted BenzamidesAlternaria alternata1.77 - 7.07Myclobutanil6.23
Alternaria solani1.90 - 5.44--
Botrytis cinerea>50--
Fusarium oxysporum12.3 - >50--
Phytophthora capsici25.4 - >50--
Carboxylic Acid AmidesPseudoperonospora cubensis<6.25 - 25Dimethomorph>6.25
Phytophthora capsici<12.5 - 50Iprovalicarb25

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride

This protocol describes the conversion of this compound to 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer, add this compound (e.g., 1.0 equivalent).

  • Carefully add chlorosulfonic acid (e.g., 1.2 equivalents) to the flask while stirring.

  • Heat the reaction mixture to 100-120°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and carefully distill the crude product under reduced pressure.

  • Collect the fraction corresponding to 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.

Protocol 2: Synthesis of N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-3,5-dichloro-2,4,6-trifluorobenzamide (Hypothetical)

This protocol outlines the hypothetical synthesis of a novel benzamide fungicide from the intermediate prepared in Protocol 1.

Materials:

  • 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride

  • 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole (e.g., 1.0 equivalent) in the anhydrous solvent.

  • Add the tertiary amine base (e.g., 1.2 equivalents) to the solution and stir.

  • Slowly add a solution of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride (e.g., 1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Visualizations

G cluster_0 Step 1: Synthesis of Benzoyl Fluoride Intermediate cluster_1 Step 2: Synthesis of Novel Benzamide Fungicide (Hypothetical) A This compound B 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride A->B Heat, Stir E N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl) -3,5-dichloro-2,4,6-trifluorobenzamide B->E Amidation C Chlorosulfonic Acid (Reagent) C->B D 3-amino-5-(trifluoromethyl) -1H-1,2,4-triazole D->E F Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) F->E

Caption: Proposed two-step synthesis of a novel benzamide fungicide.

G start Start reaction Reaction Setup: - Combine reactants and solvent - Stir under inert atmosphere start->reaction monitoring Reaction Monitoring: - TLC or LC-MS analysis reaction->monitoring workup Aqueous Work-up: - Quench reaction - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Drying of organic layer - Concentration - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis and purification.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 3,5-dichloro-2,4,6-trifluorobenzotrifluoride. This versatile starting material, characterized by its highly fluorinated and chlorinated aromatic core, serves as a key building block in the creation of complex molecules for drug discovery and development.[1] The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the benzene ring for nucleophilic aromatic substitution (SNAr), making it a suitable substrate for the introduction of various functional groups.

The protocols outlined below describe key transformations of this compound into essential pharmaceutical precursors, including benzoyl fluorides, anilines, and phenol derivatives. These intermediates are pivotal in the synthesis of a wide range of biologically active compounds.

Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl Fluoride

A foundational transformation of this compound is its conversion to the corresponding benzoyl fluoride. This intermediate is a versatile precursor for the synthesis of amides, esters, and other carbonyl compounds. The reaction proceeds via hydrolysis of the trifluoromethyl group using a strong acid.

Experimental Protocol:

A mixture of 520 g of this compound and 400 g of chlorosulfonic acid is heated for 4 hours with stirring. The product, 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride, is then isolated by distillation.[2]

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles
This compound268.975201.93
Chlorosulfonic Acid116.524003.43
ProductMolecular Weight ( g/mol )Yield (g)Yield (%)Boiling Point (°C/mbar)Refractive Index (nD20)
3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride244.983928290-95 / 151.5007

Logical Workflow for Benzoyl Fluoride Synthesis:

G start Start: this compound react React with Chlorosulfonic Acid start->react heat Heat for 4 hours with stirring react->heat distill Isolate by Distillation heat->distill product Product: 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride distill->product

Caption: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.

Synthesis of Anilino-derivatives via Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. One of the most synthetically useful transformations is the displacement of a fluoride atom by an amine, leading to the formation of substituted anilines. These anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The reaction with ammonia or primary/secondary amines typically proceeds at elevated temperatures and pressures, and may be catalyzed by a copper salt.

General Experimental Protocol for Amination:

In a high-pressure autoclave, this compound is dissolved in a suitable solvent such as N-methylpyrrolidone (NMP). An excess of the amine nucleophile (e.g., aqueous ammonia or an alkylamine) is added, along with a catalytic amount of a copper (I) salt (e.g., CuCl). The vessel is sealed and heated to a temperature between 150-200°C for several hours. After cooling, the reaction mixture is worked up by extraction and purified by chromatography or crystallization to yield the corresponding aniline derivative.

Representative Quantitative Data for Amination (Hypothetical based on similar reactions):

ReactantMolecular Weight ( g/mol )Amount (g)Moles
This compound268.9726.90.1
Aqueous Ammonia (28%)17.03 (as NH3)30 mL~0.5
Copper (I) Chloride98.990.50.005
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
2-Amino-3,5-dichloro-4,6-difluorobenzotrifluoride265.9926.670-85

Reaction Pathway for Amination:

G start This compound react React with Nucleophile (e.g., NH3) start->react conditions High Temperature & Pressure Solvent: NMP Catalyst: CuCl react->conditions intermediate Meisenheimer Complex (Intermediate) conditions->intermediate product 2-Amino-3,5-dichloro-4,6-difluorobenzotrifluoride intermediate->product

Caption: SNAr pathway for the synthesis of an aniline derivative.

Synthesis of Phenolic and Ether Derivatives

Similar to amination, the fluorine atoms on the activated ring can be displaced by oxygen nucleophiles to yield phenols and aryl ethers. These are common structural motifs in many pharmaceutical agents. Reaction with a hydroxide source, such as sodium hydroxide, will lead to the corresponding phenol, while reaction with an alkoxide will yield an ether derivative.

General Experimental Protocol for Hydroxylation:

This compound is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). An aqueous solution of a strong base, such as sodium hydroxide, is added. The mixture is heated to promote the substitution reaction. The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is acidified to protonate the phenoxide intermediate and then extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

Representative Quantitative Data for Hydroxylation (Hypothetical based on similar reactions):

ReactantMolecular Weight ( g/mol )Amount (g)Moles
This compound268.9726.90.1
Sodium Hydroxide40.008.00.2
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
2-Hydroxy-3,5-dichloro-4,6-difluorobenzotrifluoride266.9826.765-80

Synthesis Workflow for Phenol Derivatives:

G start This compound react React with NaOH in DMSO start->react heat Heat to facilitate SNAr react->heat acidify Acidify to protonate phenoxide heat->acidify extract Extract and Purify acidify->extract product 2-Hydroxy-3,5-dichloro-4,6-difluorobenzotrifluoride extract->product

Caption: Workflow for the synthesis of a phenol derivative.

Application in the Synthesis of a Thyroid Hormone Receptor β Agonist Analog

The intermediates derived from this compound can be utilized in the synthesis of complex pharmaceutical agents. For instance, the 2-hydroxy-3,5-dichloro-4,6-difluorobenzotrifluoride intermediate can be a precursor for analogs of selective thyroid hormone receptor β (THR-β) agonists, such as MGL-3196. These agonists are being investigated for the treatment of dyslipidemia. The synthesis would involve the etherification of the phenol with a suitable heterocyclic partner.

Signaling Pathway of THR-β Agonists:

Thyroid hormone receptors are nuclear receptors that regulate gene expression. THR-β is predominantly expressed in the liver and plays a key role in lipid metabolism. Selective THR-β agonists bind to the receptor, leading to the transcription of genes involved in cholesterol and triglyceride clearance, thereby lowering their levels in the blood.

G agonist THR-β Agonist (e.g., MGL-3196 analog) receptor Thyroid Hormone Receptor β (THR-β) in Hepatocyte Nucleus agonist->receptor Enters cell and nucleus binding Binding and Receptor Activation receptor->binding gene_expression Modulation of Gene Expression binding->gene_expression lipid_metabolism Increased Lipid Metabolism gene_expression->lipid_metabolism outcome Lowered LDL Cholesterol and Triglycerides lipid_metabolism->outcome

Caption: Simplified signaling pathway of a THR-β agonist.

References

Application Notes and Protocols: 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride as a Versatile Building Block for Novel HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the potential application of 3,5-dichloro-2,4,6-trifluorobenzotrifluoride as a key starting material for the synthesis of novel human epidermal growth factor receptor 2 (HER2) inhibitors. While no currently marketed HER2 inhibitors are directly synthesized from this specific building block, its unique substitution pattern offers a strategic advantage for creating new chemical entities with potential for high potency and selectivity. This application note provides a proposed synthetic route to a novel quinazoline-based HER2 inhibitor, alongside detailed protocols for evaluating its biological activity.

Introduction to HER2 and Targeted Therapy

Human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival.[1] Amplification or overexpression of the HER2 gene is observed in approximately 20-30% of breast cancers and is associated with aggressive disease and poor prognosis.[2] Upon dimerization with other HER family members, HER2 activates downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, leading to uncontrolled cell proliferation and tumor growth.

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the HER2 kinase domain have emerged as a cornerstone of treatment for HER2-positive cancers. Lapatinib, a dual EGFR/HER2 inhibitor, is a prominent example of a quinazoline-based TKI. The development of new HER2 inhibitors with improved efficacy, selectivity, and the ability to overcome resistance mechanisms remains an active area of research.

The Role of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties. The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and act as a bioisostere for other chemical groups. The presence of multiple fluorine atoms on the benzotrifluoride core of this compound makes it an attractive starting material for introducing these favorable properties into a new generation of HER2 inhibitors.

Proposed Synthetic Application: A Novel Quinazoline-Based HER2 Inhibitor

While a direct synthesis of a known HER2 inhibitor from this compound is not documented in the public domain, a plausible synthetic route to a novel inhibitor can be proposed. The key step involves the introduction of an amino group via nucleophilic aromatic substitution, creating a crucial aniline intermediate.

Proposed Synthesis of a Novel HER2 Inhibitor

The proposed synthetic pathway leverages the reactivity of the highly fluorinated aromatic ring.

Step 1: Synthesis of 4-amino-3,5-dichloro-2,6-difluorobenzotrifluoride (Intermediate 1)

A key transformation is the regioselective nucleophilic aromatic substitution of a fluorine atom on the starting material with an amine source. Polyfluoroarenes are known to undergo such reactions, often with substitution occurring at the para position to the trifluoromethyl group due to its electron-withdrawing nature.

  • Reaction: this compound is reacted with a suitable aminating agent (e.g., ammonia or a protected amine) in a polar aprotic solvent.

  • Rationale: The electron-withdrawing trifluoromethyl group and the fluorine atoms activate the ring for nucleophilic attack. The para-position is often favored for substitution.

Step 2: Synthesis of the Quinazoline Core

The resulting aniline (Intermediate 1) can then be utilized in a multi-step synthesis to construct the quinazoline core, analogous to established procedures for lapatinib and other quinazoline inhibitors. This typically involves condensation with a formamide equivalent, followed by cyclization and subsequent functionalization.

Step 3: Final Coupling to Yield the Target Inhibitor

The final step involves a coupling reaction between the quinazoline core and a side chain designed to interact with the HER2 kinase domain.

Quantitative Data for HER2 Inhibitors

To provide a benchmark for the evaluation of newly synthesized inhibitors, the following table summarizes the in vitro activity of the well-established HER2 inhibitor, lapatinib, against various cancer cell lines.

Cell LineHER2 ExpressionIC50 (µM) for LapatinibReference
USPC2Overexpressing0.052[3]
BT474Overexpressing0.02 - 0.05Not specified
SK-BR-3Overexpressing0.03 - 0.08Not specified
MDA-MB-453Overexpressing0.1 - 0.5Not specified
MFE296Low10.9[3]

Experimental Protocols

HER2 Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the purified HER2 kinase domain.

Materials:

  • Recombinant human HER2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add the test compound dilutions.

  • Add the HER2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by plotting inhibition versus compound concentration.

Cell Proliferation Assay (Cell-Based Assay)

This protocol measures the effect of a compound on the proliferation of HER2-overexpressing cancer cells.

Materials:

  • HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)

  • Appropriate cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to a DMSO control and determine the IC50 value.

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the simplified HER2 signaling pathway and the points of inhibition by small molecule TKIs.

HER2_Signaling_Pathway HER2 HER2 Dimerization Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor HER2 TKI (e.g., Lapatinib) Inhibitor->Autophosphorylation Inhibits

Caption: Simplified HER2 signaling pathway and mechanism of TKI inhibition.

Experimental Workflow: HER2 Kinase Inhibition Assay

The following diagram outlines the workflow for the biochemical HER2 kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HER2 Enzyme - Substrate & ATP Mix - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: Add Compound, Enzyme, and Substrate/ATP Mix to 96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at 30°C (60 minutes) Plate_Setup->Incubation Detection Add ADP-Glo™ Reagent and Incubate Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: Calculate % Inhibition Determine IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for the in vitro HER2 kinase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel HER2 inhibitors. The proposed synthetic strategy offers a pathway to new chemical entities that may exhibit enhanced pharmacological properties due to the presence of the trifluoromethyl group and the specific halogenation pattern. The provided experimental protocols serve as a guide for the biological evaluation of these new compounds, enabling researchers to assess their potential as next-generation targeted therapies for HER2-positive cancers.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its unique substitution pattern, featuring two reactive chlorine atoms and a trifluoromethyl group on a polyfluorinated benzene ring, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C-C and C-N bonds, respectively. These protocols are based on established methodologies for similar electron-deficient and sterically hindered aryl chlorides, offering a starting point for reaction optimization.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction requires an inert atmosphere to prevent the degradation of the catalyst and reagents. The general workflow involves the careful assembly of the reaction under nitrogen or argon, followed by heating, and subsequent work-up and purification of the product.

G setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Reagent, Base, Catalyst, Ligand, Solvent setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. This protocol outlines a general procedure for the mono- or diarylation of this compound with an arylboronic acid. Selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid and the reaction time.

Detailed Experimental Protocol:

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (3.0-4.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).

Reaction Conditions:

  • Stir the reaction mixture vigorously at a temperature ranging from 80 °C to 110 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired arylated product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (3.0)Toluene/H₂O (4:1)901275-90
2Pd(OAc)₂ (2)SPhos (4)CsF (3.0)Dioxane/H₂O (5:1)100880-95
3PdCl₂(dppf) (3)-K₃PO₄ (3.0)DMF/H₂O (10:1)110670-85

Note: Yields are estimated based on reactions with structurally similar electron-deficient aryl chlorides and are highly dependent on the specific arylboronic acid used.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. Given the electron-deficient nature of the substrate, this reaction is expected to proceed efficiently. This protocol provides a general procedure for the mono- or di-amination of this compound.

Detailed Experimental Protocol:

Reaction Setup:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst such as [Pd₂(dba)₃] (1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-2.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

Reaction Conditions:

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired amino-substituted product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.2)Toluene1001685-95
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (2.5)Dioxane1101280-92
3G3-XPhos (2)-K₃PO₄ (3.0)t-Amyl alcohol1001875-90

Note: Yields are estimated based on established protocols for electron-deficient aryl chlorides and will vary depending on the amine coupling partner.

Palladium Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L_n) OA->PdII TM_AC Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->TM_AC R'-M or R'-NH₂ PdII_R R-Pd(II)-R'(L_n) TM_AC->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride in Agrochemical Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of novel agrochemicals.[1][2] Its unique chemical stability and reactivity, imparted by the trifluoromethyl group and multiple halogen substituents, make it an attractive scaffold for developing advanced materials and biologically active molecules.[1] The trifluoromethyl and dichloro substituents can enhance both the lipophilicity and biological activity of resulting compounds, properties that are highly desirable in the design of effective pesticides. This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on creating compound libraries for agrochemical screening.

The primary route for the derivatization of this electron-deficient aromatic ring is through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine and chlorine atoms activate the benzene ring towards attack by nucleophiles. This allows for the systematic replacement of the fluorine or chlorine atoms with various functional groups, enabling the exploration of a broad chemical space for herbicidal, fungicidal, and insecticidal activities.

Derivatization Strategies for Agrochemical Candidate Synthesis

The derivatization of this compound typically involves the selective substitution of one or more of the halogen atoms. The reactivity of the halogens towards nucleophilic attack is influenced by their position on the ring and the nature of the attacking nucleophile. Generally, fluorine atoms are more susceptible to displacement than chlorine atoms in SNAr reactions on highly fluorinated rings.

Common nucleophiles employed in the synthesis of agrochemical candidates include:

  • Amines (R-NH₂): Introduction of amino groups is a common strategy to create novel anilines, which are precursors to a wide range of herbicides and fungicides.

  • Phenols (Ar-OH): Reaction with phenols leads to the formation of diaryl ethers, a structural motif present in some commercial herbicides.

  • Thiols (R-SH): Thioether derivatives are also explored for their potential pesticidal activities.

The following sections provide detailed protocols for the derivatization of this compound with these nucleophiles and subsequent screening methodologies.

Experimental Protocols

Protocol 1: Synthesis of N-substituted Anilines via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Aliphatic or aromatic amine (e.g., propylamine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted aniline derivative.

Expected Outcome:

This reaction is expected to yield the mono-substituted product where one of the fluorine atoms has been displaced by the amine. The yield will vary depending on the specific amine used.

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Protocol 2: Agrochemical Screening of Synthesized Derivatives

This section outlines general protocols for the primary screening of the synthesized compounds for herbicidal, fungicidal, and insecticidal activities.

Herbicidal Activity Screening (Pre-emergence):

  • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) at various concentrations.

  • Fill small pots with a standardized soil mixture.

  • Sow seeds of representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., velvetleaf, Abutilon theophrasti) weed species.

  • Apply the test solutions evenly to the soil surface.

  • Incubate the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed growth inhibition compared to a solvent-treated control.

  • Calculate the concentration required for 50% inhibition (IC₅₀) for active compounds.

Fungicidal Activity Screening (In vitro):

  • Prepare agar plates containing various concentrations of the test compounds.

  • Inoculate the center of each plate with a mycelial plug of a target fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum).

  • Incubate the plates at an optimal temperature for fungal growth.

  • After a set period, measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition compared to a solvent-treated control.

  • Determine the effective concentration for 50% inhibition (EC₅₀) for active compounds.

Insecticidal Activity Screening (Topical Application):

  • Rear a susceptible insect species (e.g., diamondback moth, Plutella xylostella; housefly, Musca domestica).

  • Prepare solutions of the test compounds in a suitable volatile solvent (e.g., acetone).

  • Apply a small, defined volume of the test solution to the dorsal thorax of individual insects.

  • Place the treated insects in a container with a food source and maintain under controlled conditions.

  • Assess mortality at 24 and 48 hours post-treatment.

  • Calculate the lethal dose for 50% of the population (LD₅₀) for active compounds.

Data Presentation

Quantitative data from the derivatization and screening experiments should be summarized in clear, structured tables for easy comparison of the structure-activity relationship (SAR).

Table 1: Synthesis of N-substituted Aniline Derivatives of this compound

EntryAmine (R-NH₂)Product StructureYield (%)
1PropylamineData not available in search results
2AnilineData not available in search results
3MorpholineData not available in search results

Table 2: Agrochemical Screening Data for Synthesized Derivatives

CompoundHerbicidal Activity (IC₅₀, µM) vs. E. crus-galliFungicidal Activity (EC₅₀, µM) vs. B. cinereaInsecticidal Activity (LD₅₀, µ g/insect ) vs. P. xylostella
Derivative 1aData not available in search resultsData not available in search resultsData not available in search results
Derivative 1bData not available in search resultsData not available in search resultsData not available in search results
Derivative 1cData not available in search resultsData not available in search resultsData not available in search results

Note: The tables are templates. Specific quantitative data for the derivatization of this compound and subsequent agrochemical screening were not available in the provided search results. Researchers should populate these tables with their experimental data.

Signaling Pathways and Logical Relationships

The development of novel agrochemicals from this compound follows a logical progression from chemical synthesis to biological evaluation. This workflow is designed to identify lead compounds with desirable activity for further optimization.

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Conclusion

This compound represents a promising starting material for the discovery of new agrochemicals. The protocols and workflows outlined in these application notes provide a framework for the systematic derivatization and screening of this compound. By employing nucleophilic aromatic substitution reactions, researchers can generate diverse libraries of novel molecules for biological evaluation. The subsequent analysis of structure-activity relationships will be crucial in identifying lead compounds for further development into effective and selective crop protection agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for the large-scale production of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of a direct, single-step synthesis protocol in the public domain, a multi-step approach is detailed below. This pathway is constructed based on established and reliable chemical transformations.

Synthetic Strategy Overview

The proposed synthesis of this compound is a four-step process commencing with the commercially available starting material, 1,3,5-trichloro-2,4,6-trifluorobenzene. The key transformations involve a nucleophilic aromatic substitution to introduce a nitro group, followed by reduction to an aniline derivative. The synthesis culminates in a Sandmeyer-type trifluoromethylation to yield the final product.

The overall synthetic pathway is as follows:

  • Nitration: 1,3,5-Trichloro-2,4,6-trifluorobenzene is nitrated to produce 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene.

  • Reduction: The nitro group of 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene is reduced to an amino group to yield 3,5-dichloro-2,4,6-trifluoroaniline.

  • Diazotization: The resulting aniline is converted to a diazonium salt.

  • Trifluoromethylation: The diazonium salt undergoes a copper-catalyzed Sandmeyer reaction to afford the final product, this compound.

Below is a graphical representation of the proposed synthetic workflow.

G cluster_0 Synthesis Workflow Start Starting Material: 1,3,5-Trichloro-2,4,6-trifluorobenzene Step1 Step 1: Nitration Start->Step1 HNO₃ / H₂SO₄ Intermediate1 Intermediate: 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Fe / NH₄Cl Intermediate2 Intermediate: 3,5-dichloro-2,4,6-trifluoroaniline Step2->Intermediate2 Step3 Step 3: Diazotization Intermediate2->Step3 NaNO₂ / H₂SO₄ Intermediate3 Intermediate: 3,5-dichloro-2,4,6-trifluorobenzenediazonium salt Step3->Intermediate3 Step4 Step 4: Trifluoromethylation Intermediate3->Step4 TMSCF₃ / Cu(I) End Final Product: This compound Step4->End

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Nitration of 1,3,5-Trichloro-2,4,6-trifluorobenzene

This procedure describes the introduction of a nitro group onto the aromatic ring of 1,3,5-trichloro-2,4,6-trifluorobenzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
1,3,5-Trichloro-2,4,6-trifluorobenzene251.421.0251.4 g
Fuming Nitric Acid (90%)63.011.284.0 g
Concentrated Sulfuric Acid (98%)98.08-500 mL
Dichloromethane84.93-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 251.4 g (1.0 mol) of 1,3,5-trichloro-2,4,6-trifluorobenzene to the sulfuric acid with vigorous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 84.0 g (1.2 mol) of fuming nitric acid to 100 mL of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto 2 kg of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash sequentially with water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Expected Yield: 85-95% Purity (after purification): >98%

Step 2: Reduction of 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene

This protocol details the reduction of the nitro group to a primary amine using iron powder in the presence of ammonium chloride.[1][2][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
1,3-dichloro-5-nitro-2,4,6-trifluorobenzene296.011.0296.0 g
Iron Powder (<100 mesh)55.845.0279.2 g
Ammonium Chloride53.490.526.7 g
Ethanol46.07-1.5 L
Water18.02-500 mL
Ethyl Acetate88.11-As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, create a suspension of 279.2 g (5.0 mol) of iron powder and 26.7 g (0.5 mol) of ammonium chloride in a mixture of 1.5 L of ethanol and 500 mL of water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 296.0 g (1.0 mol) of 1,3-dichloro-5-nitro-2,4,6-trifluorobenzene portion-wise to the refluxing mixture over 30-60 minutes. The reaction is exothermic.

  • After the addition is complete, continue to reflux for 2-4 hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-dichloro-2,4,6-trifluoroaniline.

  • The product can be purified by vacuum distillation.

Expected Yield: 90-98% Purity (after purification): >99%

Step 3 & 4: Diazotization and Sandmeyer Trifluoromethylation

This one-pot procedure describes the conversion of 3,5-dichloro-2,4,6-trifluoroaniline to the final product via a Sandmeyer-type trifluoromethylation.[5][6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3,5-dichloro-2,4,6-trifluoroaniline232.021.0232.0 g
tert-Butyl nitrite103.121.2123.7 g
Anhydrous Acetonitrile41.05-2.0 L
Trifluoromethyltrimethylsilane (TMSCF₃)142.221.5213.3 g
Copper(I) thiocyanate (CuSCN)121.630.224.3 g
Cesium Carbonate (Cs₂CO₃)325.821.5488.7 g
Diethyl Ether74.12-As needed
Saturated Ammonium Chloride Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a dry 5 L three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 232.0 g (1.0 mol) of 3,5-dichloro-2,4,6-trifluoroaniline and 1.0 L of anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 123.7 g (1.2 mol) of tert-butyl nitrite to the stirred solution.

  • Allow the mixture to stir at 0 °C for 1 hour to form the diazonium salt.

  • In a separate dry 5 L flask under an inert atmosphere, suspend 24.3 g (0.2 mol) of copper(I) thiocyanate and 488.7 g (1.5 mol) of cesium carbonate in 1.0 L of anhydrous acetonitrile.

  • Add 213.3 g (1.5 mol) of trifluoromethyltrimethylsilane (TMSCF₃) to this suspension.

  • Slowly add the previously prepared cold diazonium salt solution to the TMSCF₃/CuSCN/Cs₂CO₃ suspension via a cannula over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the diazonium salt.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (1 L).

  • Extract the mixture with diethyl ether (3 x 1 L).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product is then purified by fractional vacuum distillation to yield this compound.

Expected Yield: 60-80% Purity (after purification): >99%

Data Presentation

Summary of Reaction Parameters and Expected Outcomes:

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1. Nitration1,3,5-Trichloro-2,4,6-trifluorobenzeneHNO₃, H₂SO₄H₂SO₄0-254-685-95
2. Reduction1,3-dichloro-5-nitro-2,4,6-trifluorobenzeneFe, NH₄ClEthanol/WaterReflux2-490-98
3. Diazotization3,5-dichloro-2,4,6-trifluoroanilinet-BuONOAcetonitrile01In-situ
4. Trifluoromethylation3,5-dichloro-2,4,6-trifluorobenzenediazonium saltTMSCF₃, CuSCN, Cs₂CO₃Acetonitrile0-2512-1860-80

Logical Relationships and Pathways

The following diagram illustrates the logical progression of the chemical transformations, highlighting the key functional group changes at each stage of the synthesis.

G cluster_pathway Chemical Transformation Pathway A Ar-Cl B Ar-NO₂ A->B Nitration (Electrophilic Aromatic Substitution) C Ar-NH₂ B->C Reduction D Ar-N₂⁺ C->D Diazotization E Ar-CF₃ D->E Sandmeyer Trifluoromethylation (Radical-Nucleophilic Aromatic Substitution)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The primary challenges stem from the physicochemical properties of these highly halogenated compounds. Their electron-deficient nature can lead to strong interactions with stationary phases, potentially causing peak tailing and poor resolution. Additionally, the presence of structurally similar isomers and byproducts from synthesis can make separation difficult. The volatility of smaller derivatives can also be a concern, requiring careful handling to prevent sample loss.

Q2: Which chromatographic techniques are most suitable for purifying these derivatives?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific derivative, impurity profile, and desired scale of purification.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase (RP-HPLC), is a powerful tool for achieving high-purity fractions.

  • Flash Chromatography: A common and efficient method for routine purification, especially for removing major impurities after synthesis.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, offering fast separations and being particularly advantageous for chiral separations and thermally labile compounds.[1]

  • Gas Chromatography (GC): Suitable for the analysis and purification of volatile derivatives.

Q3: How can I improve the peak shape when purifying these compounds by RP-HPLC?

A3: Peak tailing is a common issue and can often be addressed by:

  • Mobile Phase Modifiers: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can help to protonate residual silanols on the stationary phase, reducing secondary interactions with the analyte.

  • Column Choice: Employing an end-capped column or a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase, can alter selectivity and improve peak shape.

  • pH Adjustment: Ensuring the mobile phase pH is at least 2 units away from the analyte's pKa can help maintain a single ionic form and improve peak symmetry.

Q4: What are some common impurities I should be aware of during purification?

A4: Impurities can originate from starting materials, byproducts, or degradation. Common impurities for this class of compounds may include:

  • Isomeric Impurities: Positional isomers with different arrangements of the chloro and fluoro substituents.

  • Incompletely Halogenated Species: Molecules with fewer than the expected number of chlorine or fluorine atoms.

  • Hydrolysis Products: If the compound is sensitive to moisture, hydrolysis of the benzotrifluoride group can occur.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis, such as chlorosulphonic acid, may be present in the crude product.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the stationary phase.Add 0.1% TFA to the mobile phase. Use an end-capped C18 column or switch to a phenyl-hexyl or fluorinated phase column.
Column overload.Reduce the sample concentration or injection volume.
Poor Resolution Between Isomers Insufficient selectivity of the stationary phase.Switch to a column with a different chemistry (e.g., Phenyl-Hexyl, PFP).
Mobile phase composition is not optimal.Optimize the mobile phase gradient. Try different organic modifiers (e.g., methanol instead of acetonitrile).
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Recovery Irreversible adsorption to the stationary phase.Try a different stationary phase (e.g., a polymer-based column).
Compound volatility.Ensure sample vials are well-sealed. Use a lower drying temperature post-purification.
Ghost Peaks Contamination from previous injections or the mobile phase.Flush the column with a strong solvent. Prepare fresh mobile phase.
Flash Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of Product and Impurities Inappropriate solvent system.Perform a thorough TLC analysis to find a solvent system that provides good separation (aim for a ΔRf of at least 0.2).
Column overloading.Reduce the amount of crude material loaded onto the column.
Streaking of Bands Sample is not dissolving well in the mobile phase.Use a stronger solvent to dissolve the sample and consider dry loading.
The compound is interacting too strongly with the silica gel.Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.
Product Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute The solvent system is not polar enough.Gradually increase the polarity of the eluent.

Experimental Protocols

General Reversed-Phase HPLC Protocol

This protocol provides a starting point for the purification of this compound derivatives. Optimization will be required for specific compounds.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a minimal amount of mobile phase B or a compatible solvent.

General Flash Chromatography Protocol

This protocol is a general guideline for purifying gram-scale quantities of crude product.

  • Stationary Phase: Silica gel, 40-63 µm

  • Column Size: Select based on the amount of crude material (e.g., 40 g silica for 1 g of crude).

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for these compounds is a mixture of hexane and ethyl acetate.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent and inject it onto the column.

    • Dry Loading: Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This is recommended for samples with poor solubility in the eluent.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

General Supercritical Fluid Chromatography (SFC) Protocol

SFC can be a powerful tool for the purification of these derivatives, especially for chiral separations.

  • Column: Select a suitable chiral or achiral stationary phase.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Typically Methanol, Ethanol, or Isopropanol, often with a small amount of an additive (e.g., diethylamine for basic compounds).

  • Gradient: A typical gradient would be from 5% to 40% co-solvent.

  • Back Pressure: 100-150 bar

  • Temperature: 35-40 °C

  • Detection: UV and/or Mass Spectrometry (MS)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis & Post-Purification Crude Crude Product Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Flash Flash Chromatography Filter->Flash SFC SFC System Filter->SFC Collect Collect Fractions HPLC->Collect Flash->Collect SFC->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General experimental workflow for chromatographic purification.

Troubleshooting_Logic Start Chromatography Issue Identified PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting If not tailing Recovery Low Recovery? Resolution->Recovery No ResSol Optimize gradient Change stationary phase Adjust temperature Resolution->ResSol Yes RecSol Change stationary phase Check for volatility Ensure complete elution Recovery->RecSol Yes End Consult further documentation Recovery->End No TailingSol Add mobile phase modifier Change column Lower sample load Tailing->TailingSol FrontingSol Reduce sample concentration Use weaker sample solvent Fronting->FrontingSol

Caption: A logical troubleshooting guide for common chromatography issues.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

While specific literature for this exact synthesis is not abundant, the most plausible method is a halogen exchange fluorination reaction, commonly known as the Swarts reaction. This would likely involve the treatment of a polychlorinated benzotrifluoride precursor, such as pentachlorobenzotrifluoride, with a fluorinating agent.

Q2: What are the common side reactions to expect during the synthesis?

The primary side reactions in a halogen exchange fluorination are typically:

  • Incomplete Fluorination: Not all chlorine atoms are replaced by fluorine, leading to a mixture of chlorofluorobenzotrifluorides.

  • Formation of Isomers: Depending on the starting material and reaction conditions, positional isomers may be formed.

  • Decomposition: At very high temperatures, aromatic compounds can decompose, leading to tar formation.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography (GC) is an effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What are the recommended purification methods for the final product?

Fractional vacuum distillation is a suitable method for purifying this compound, separating it from starting materials and byproducts with different boiling points. For removing isomeric impurities, preparative chromatography (e.g., HPLC) might be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Inactive fluorinating agent- Insufficient reaction temperature- Poor mixing- Use freshly dried and finely powdered fluorinating agent (e.g., KF).- Gradually increase the reaction temperature while monitoring for product formation.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of multiple products (incomplete fluorination) - Insufficient amount of fluorinating agent- Short reaction time- Non-optimal reaction temperature- Increase the molar ratio of the fluorinating agent to the starting material.- Extend the reaction time and monitor by GC until the desired product is maximized.- Optimize the temperature; too low may be too slow, too high may cause decomposition.
Product decomposition or tar formation - Excessively high reaction temperature- Presence of moisture- Lower the reaction temperature.- Ensure all reactants and the reaction setup are thoroughly dried before starting the synthesis.
Difficulty in separating the product from byproducts - Similar boiling points of product and impurities- Use a high-efficiency distillation column.- Consider preparative chromatography for high-purity requirements.

Experimental Protocol (Hypothetical)

This protocol is a suggested starting point based on general procedures for similar halogen exchange reactions. Optimization will be necessary.

Materials:

  • Pentachlorobenzotrifluoride

  • Anhydrous potassium fluoride (spray-dried, high purity)

  • High-boiling point aprotic solvent (e.g., Sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add anhydrous potassium fluoride (5-10 molar equivalents) and the aprotic solvent.

  • Azeotropic Drying: Heat the mixture and distill off a small amount of the solvent to remove any residual water.

  • Reactant Addition: Cool the mixture to the desired reaction temperature (e.g., 180-220°C). Add pentachlorobenzotrifluoride and the phase-transfer catalyst (if used) to the flask.

  • Reaction: Heat the mixture with vigorous stirring. Monitor the reaction progress by GC analysis of aliquots taken every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washings. Purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to this compound.

Key Experimental Parameters

ParameterRecommended RangeNotes
Temperature 180 - 230 °CHigher temperatures can increase reaction rate but also risk decomposition.
Pressure AtmosphericReaction is typically run at atmospheric pressure.
KF to Substrate Ratio 5:1 to 10:1 (molar)A significant excess of KF is generally required to drive the reaction to completion.
Solvent Aprotic, high-boiling pointSulfolane, NMP, or DMF can be used. Must be anhydrous.
Catalyst (optional) Quaternary ammonium saltsCan sometimes improve reaction rates and yields.

Visualizations

G Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Halogen Exchange Reaction cluster_products Reaction Products cluster_purification Purification Pentachlorobenzotrifluoride Pentachlorobenzotrifluoride Reaction_Vessel Reaction with KF in Sulfolane (180-230 °C) Pentachlorobenzotrifluoride->Reaction_Vessel Desired_Product This compound Reaction_Vessel->Desired_Product Side_Product_1 Incompletely Fluorinated Byproducts Reaction_Vessel->Side_Product_1 Side_Product_2 Isomeric Products Reaction_Vessel->Side_Product_2 Purification_Step Fractional Vacuum Distillation Desired_Product->Purification_Step Side_Product_1->Purification_Step Side_Product_2->Purification_Step

Caption: Proposed synthetic workflow for this compound.

G Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Conversion Check GC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remains Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remains Check_Conversion->Low_SM No Action_High_SM Increase Temperature Increase Reaction Time Check Reagent Activity High_SM->Action_High_SM Check_Byproducts Analyze Byproduct Profile Low_SM->Check_Byproducts Incomplete_Fluorination Predominance of Incompletely Fluorinated Products Check_Byproducts->Incomplete_Fluorination Incomplete Fluorination Tar_Formation Significant Tar Formation Check_Byproducts->Tar_Formation Decomposition Action_Incomplete_Fluorination Increase KF Ratio Optimize Temperature Incomplete_Fluorination->Action_Incomplete_Fluorination Action_Tar Decrease Reaction Temperature Ensure Anhydrous Conditions Tar_Formation->Action_Tar

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Halogen Exchange (HALEX) Reactions of Polychlorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during halogen exchange (HALEX) reactions of polychlorinated aromatics.

Frequently Asked Questions (FAQs)

Q1: What is tar formation in the context of HALEX reactions, and what causes it?

A1: Tar formation refers to the generation of high-molecular-weight, often insoluble, polymeric byproducts that can complicate product purification and significantly reduce reaction yield. The primary causes of tar formation in HALEX reactions of polychlorinated aromatics include:

  • High Reaction Temperatures: HALEX reactions are often conducted at elevated temperatures (150–250 °C) to facilitate the nucleophilic aromatic substitution (SNAr) of chlorides with fluoride.[1] However, excessively high temperatures can lead to thermal decomposition of reactants, products, and solvents, initiating polymerization reactions that form tars.

  • Runaway Reactions: Exothermic HALEX reactions can lead to a rapid, uncontrolled increase in temperature and pressure, known as a runaway reaction. This is often triggered by contaminants or improper heat management and is a major cause of tar formation through thermal decomposition and side reactions.

  • Presence of Contaminants: Impurities such as water or organic acids can lead to unwanted side reactions. For instance, acetic acid contamination has been shown to react with potassium fluoride (KF) to form potassium acetate, which can then react with the polychlorinated aromatic substrate to produce unstable intermediates that decompose into polyaryl ethers and tars.[2]

  • Prolonged Reaction Times: Extended reaction times, even at moderate temperatures, can increase the likelihood of side reactions and decomposition, contributing to tar formation.

Q2: How does the choice of solvent affect tar formation?

A2: The choice of solvent is critical in HALEX reactions. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are typically used.[1]

  • Solvent Stability: The thermal stability of the solvent at the reaction temperature is crucial. Solvents that decompose can contribute to tar formation. Sulfolane is noted for its high thermal stability, making it a suitable choice for high-temperature reactions.

  • Solubility of Reagents: The solvent must adequately dissolve the polychlorinated aromatic substrate and have good interaction with the fluoride salt, often facilitated by a phase transfer catalyst.

  • Impact on Reaction Rate: The solvent can influence the reaction rate. For example, in the HALEX reaction of p-nitrochlorobenzene, DMSO has been shown to give dramatically higher yields compared to DMF and sulfolane, which can indirectly reduce tar formation by allowing for shorter reaction times or lower temperatures.[3]

Q3: What is the role of a phase transfer catalyst (PTC), and can it help in minimizing tar?

A3: A phase transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the polychlorinated aromatic is dissolved.[4][5] This increases the effective concentration of the nucleophile in the reaction phase, leading to:

  • Increased Reaction Rate: By accelerating the reaction, PTCs can allow for lower reaction temperatures and shorter reaction times, both of which are key to minimizing tar formation.[6]

  • Improved Selectivity: A more efficient reaction can lead to higher selectivity for the desired product over side reactions that may lead to tars.

  • Catalyst Stability: The thermal stability of the PTC itself is important. Phosphonium-based ionic liquids have been shown to be highly thermally stable and efficient catalysts for HALEX reactions.[6]

Q4: How critical is the absence of water in the reaction mixture?

A4: The presence of water can be detrimental and its control is critical, especially when using phase transfer catalysts.[4] Water can:

  • Reduce Nucleophilicity: Hydration of the fluoride anion reduces its nucleophilicity, slowing down the desired halogen exchange reaction.

  • Promote Hydrolysis: At high temperatures, water can lead to hydrolysis of the polychlorinated aromatic substrate or the desired product, creating phenolic byproducts that can undergo further reactions to form tars.

  • Decompose PTCs: Some phase transfer catalysts can be sensitive to water at high temperatures.

Therefore, using anhydrous reagents and solvents is crucial for minimizing side reactions and tar formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Significant Tar/Polymer Formation 1. Reaction temperature is too high. 2. Runaway reaction has occurred. 3. Presence of contaminants (e.g., water, acids). 4. Prolonged reaction time.1. Optimize the temperature. Start with a lower temperature and incrementally increase it. See Table 1 for an example of temperature effects. 2. Ensure proper temperature control and agitation. For exothermic reactions, consider controlled addition of reagents. 3. Use anhydrous, high-purity reagents and solvents. See Experimental Protocol 1 for solvent drying. 4. Monitor the reaction progress (e.g., by GC-MS) and quench the reaction upon completion.
Low Conversion and/or Yield 1. Insufficiently active fluoride source. 2. Inefficient phase transfer catalyst. 3. Presence of water deactivating the fluoride. 4. Low reaction temperature.1. Use spray-dried KF or consider more soluble fluoride sources like CsF or TBAF. See Experimental Protocol 2 for KF preparation. 2. Optimize the PTC and its loading. Ensure the PTC is thermally stable at the reaction temperature. 3. Rigorously dry all reagents and solvents. See Experimental Protocol 1 . 4. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Colored Impurities 1. Side reactions such as fluorodenitration. 2. Thermal decomposition of starting material or product.1. This can be difficult to avoid completely with nitro-activated substrates. Optimize reaction conditions (temperature, time) to maximize selectivity. 2. Lower the reaction temperature and/or shorten the reaction time.
Reaction Stalls Before Completion 1. Deactivation of the phase transfer catalyst. 2. Precipitation of salts coating the KF surface.1. Choose a more thermally robust PTC. 2. Ensure vigorous stirring to maintain good contact between the reagents.

Data Presentation

Table 1: Effect of Temperature on HALEX Reaction of 1,2-dichloro-4-nitrobenzene

Temperature (°C)Reaction Time (min) for >99% Conversion
140300
160120
18030

Data synthesized from a study using a phosphonium ionic liquid as a phase transfer catalyst. Lowering the temperature can limit the decomposition of the catalyst and byproducts, albeit at the cost of longer reaction times.[6]

Experimental Protocols

Experimental Protocol 1: General Procedure for Solvent Drying

This protocol describes the drying of a common polar aprotic solvent, such as DMSO or sulfolane, for use in anhydrous HALEX reactions.

  • Pre-drying: Add calcium hydride (CaH₂) to the solvent (approximately 10 g per liter). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for at least 24 hours.

  • Distillation: Assemble a distillation apparatus that has been oven-dried or flame-dried under vacuum.

  • Transfer: Carefully decant or cannula transfer the pre-dried solvent into the distillation flask.

  • Distillation: Distill the solvent under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure, which helps to prevent thermal decomposition.

  • Storage: Collect the distilled solvent in a dry flask containing activated 4Å molecular sieves. Store the flask under an inert atmosphere and seal with a septum or a ground-glass stopper secured with a clip and parafilm.

Experimental Protocol 2: Preparation of Anhydrous Spray-Dried Potassium Fluoride

Spray-dried KF is often preferred due to its high surface area and reactivity. If not commercially available, this procedure can be used to prepare anhydrous KF.

  • Dissolution: Prepare a saturated aqueous solution of potassium fluoride.

  • Spray-Drying: In a laboratory-scale spray dryer, atomize the KF solution into a stream of hot air. The optimal inlet and outlet temperatures will depend on the specific equipment but are typically in the range of 150-250 °C for the inlet.

  • Collection: Collect the fine, dry powder from the cyclone and collection vessel of the spray dryer.

  • Final Drying and Storage: Transfer the collected KF to a vacuum oven and dry at 150 °C under high vacuum for at least 12 hours to remove any residual moisture. Store the anhydrous KF in a desiccator under vacuum or in a glovebox with an inert atmosphere.

Visualizations

Logical Relationship: Causes and Mitigation of Tar Formation

TarFormation HighTemp High Reaction Temperature Runaway Runaway Reaction HighTemp->Runaway Decomposition Thermal Decomposition & Side Reactions HighTemp->Decomposition Contaminants Contaminants (e.g., Water, Acids) Contaminants->Runaway LongTime Prolonged Reaction Time LongTime->Decomposition Runaway->Decomposition Tar Tar Formation Decomposition->Tar OptimizeTemp Optimize Temperature (Lower if possible) OptimizeTemp->HighTemp PurifyReagents Use Anhydrous & High-Purity Reagents PurifyReagents->Contaminants MonitorReaction Monitor Reaction Progress MonitorReaction->LongTime UsePTC Use Efficient Phase Transfer Catalyst UsePTC->HighTemp Allows lower T ControlHeat Ensure Proper Heat Management ControlHeat->Runaway

Caption: Causes of tar formation and corresponding mitigation strategies.

Experimental Workflow: Minimizing Tar in a HALEX Reaction

HalexWorkflow start Start reagent_prep Reagent & Solvent Preparation (Anhydrous, High Purity) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup ptc_add Add Polychlorinated Aromatic, Anhydrous KF, and PTC reaction_setup->ptc_add heating Heat to Optimized Temperature ptc_add->heating monitoring Monitor Reaction Progress (e.g., GC-MS) heating->monitoring monitoring->heating Incomplete workup Quench and Work-up monitoring->workup Reaction Complete purification Product Purification workup->purification end End purification->end

Caption: A typical experimental workflow for a HALEX reaction designed to minimize tar formation.

References

Technical Support Center: GC-MS Analysis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of impurities related to 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities to look for in the synthesis of this compound?

A1: While specific impurities depend on the exact synthetic route, common impurities in the synthesis of halogenated aromatic compounds may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Compounds with the same molecular formula but different arrangements of the chloro and fluoro substituents on the aromatic ring.

  • Under- or Over-halogenated Species: Molecules with fewer or more chlorine or fluorine atoms than the target compound.

  • Hydrolysis Products: If the compound is exposed to moisture, hydrolysis of the trifluoromethyl group could potentially occur, leading to related benzoic acid derivatives[1].

  • Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.

Q2: What type of GC column is recommended for separating this compound and its impurities?

A2: For volatile and semi-volatile fluorinated compounds, a mid-to-high polarity stationary phase column is often recommended to achieve good selectivity. Columns containing trifluoropropyl groups can be effective. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior separation power[2][3]. Standard MS-grade columns with a 5% phenyl-methylpolysiloxane phase can also be a good starting point for method development.

Q3: What are the critical GC-MS parameters to optimize for this analysis?

A3: Key parameters to optimize include:

  • Inlet Temperature: Should be high enough to ensure complete vaporization of the sample without causing thermal degradation. A typical starting point is 250 °C[4].

  • Oven Temperature Program: A gradient program is usually necessary to separate volatile impurities from the main compound and less volatile byproducts. Start with a low initial temperature to resolve early-eluting peaks and ramp up to a temperature that allows for the elution of all compounds of interest without exceeding the column's maximum operating temperature[4].

  • Carrier Gas Flow Rate: The flow rate (typically helium) should be optimized for the best separation efficiency (resolution). A constant flow rate of 1.0-1.2 mL/min is common[4].

  • Ion Source Temperature: This affects the fragmentation pattern. A standard temperature of 230-250 °C is often used for electron ionization (EI)[4].

  • Mass Scan Range: The scan range should be set to detect the molecular ions and characteristic fragments of the target compound and all potential impurities (e.g., 45-300 amu)[5].

GC-MS Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of halogenated benzotrifluorides.

Q: Why am I observing poor peak shapes (tailing or fronting)?

A: Poor peak shape can result from several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks. Solution: Dilute your sample or increase the split ratio[2][6].

  • Analyte Adsorption: Active sites in the inlet liner or on the column can interact with analytes, causing peak tailing. This is common for polar or active compounds. Solution: Use a properly deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few inches of the column or replace it[6][7].

  • Improper Column Installation: If the column is installed too low in the inlet, it can cause peak tailing. Solution: Reinstall the column according to the manufacturer's specifications.

  • Incompatible Solvent: The sample solvent should be compatible with the stationary phase. Solution: Ensure your sample is dissolved in a solvent appropriate for your GC column and method[2].

Q: My retention times are shifting between runs. What is the cause?

A: Retention time instability is often due to a lack of system equilibration or leaks.

  • System Equilibration: The column needs to be thoroughly flushed with the mobile phase before starting an analytical sequence. Solution: Allow sufficient time for the system to equilibrate before injecting your first sample.

  • Leaks: Leaks in the carrier gas line, septum, or column fittings can cause pressure and flow fluctuations, leading to shifting retention times. Solution: Perform a thorough leak check of the system from the gas source to the detector[7][8].

  • Oven Temperature Fluctuation: Inconsistent oven temperature control will directly impact retention times. Solution: Verify the accuracy and stability of the GC oven temperature.

Q: I'm seeing a high, noisy baseline or ghost peaks in my chromatogram. What should I do?

A: These issues are typically caused by contamination.

  • Carrier Gas Impurities: Impurities in the carrier gas (e.g., oxygen, moisture) can increase column bleed and baseline noise. Solution: Use high-purity carrier gas and install or replace gas filters.

  • Injector Contamination: Residue from previous injections can build up in the inlet liner and septum, leading to ghost peaks. Solution: Regularly replace the septum and inlet liner. Clean the injector port as part of routine maintenance[6].

  • Sample Carryover: High-concentration samples can contaminate the syringe and injection port, appearing in subsequent runs. Solution: Implement a thorough syringe and needle wash protocol between injections using a strong solvent. Run solvent blanks to confirm the system is clean[7].

  • Column Bleed: All columns exhibit some level of bleed, which is the normal degradation of the stationary phase. Excessive bleed can result from operating above the column's maximum temperature or from oxygen exposure. Solution: Ensure the oven temperature does not exceed the column's limit and check for leaks in the system[8].

Q: I am not seeing any peaks, or the signal is very low. What are the possible reasons?

A: This can be due to issues with the sample introduction or the detector.

  • Injection Problem: The syringe may be clogged, or the autosampler may have malfunctioned, resulting in no sample being injected. Solution: Verify that the syringe is clean and functioning correctly. Check the sample vial to ensure it contains an adequate volume[7].

  • Major Leak: A significant leak in the injector can prevent the sample from reaching the column. Solution: Check the septum and column fittings for leaks[6].

  • Detector Issue: The detector (mass spectrometer) may not be turned on, or the filament could be burned out. Solution: Check the detector status and perform necessary maintenance, such as cleaning the ion source or replacing the filament[7].

  • Sample Concentration: The concentration of the analytes may be below the instrument's limit of detection. Solution: Prepare a more concentrated sample or adjust injection parameters (e.g., use a splitless injection) to increase sensitivity[6].

Experimental Protocols

Protocol 1: General GC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound and its related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) and bring it to volume. A final concentration of 1 mg/mL is a good starting point[9].
  • If necessary, perform serial dilutions to create calibration standards for quantification.
  • Transfer the final solution into a 2 mL glass autosampler vial[10].

2. GC-MS Instrument Parameters: The following table outlines typical starting parameters for a GC-MS system. These should be optimized for your specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B, Shimadzu GCMS-QP2020 NX, or equivalent[9][11]
GC Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms, TG-5MS, or a mid-polarity fluorinated phase column)[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio for main peak analysis) or Splitless (for trace impurity analysis)
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold for 5 min.
Transfer Line Temp. 280 °C
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Mass Scan Range 45 - 450 amu
Solvent Delay 3-4 minutes (to protect the filament from the solvent peak)

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
  • Identify impurity peaks in the total ion chromatogram (TIC).
  • Examine the mass spectrum of each impurity to determine its molecular weight and fragmentation pattern.
  • Use a mass spectral library (e.g., NIST) to tentatively identify known impurities.
  • For unknown impurities, analyze the fragmentation pattern to propose potential structures.
  • Quantify impurities by comparing their peak areas to the main component or to a calibration curve if standards are available.

Data Presentation

Quantitative results for impurity analysis should be presented in a clear, tabular format to facilitate comparison and batch-to-batch analysis.

Table 1: Example Impurity Profile for a Reaction Batch

Peak No.Retention Time (min)Key m/z IonsProposed Identity / ClassificationArea %
18.52150, 185, 205Isomeric Impurity A0.15%
29.15269, 250, 231Main Compound99.52%
310.23285, 304Over-halogenated species B0.21%
411.08210, 235Unknown Impurity C0.12%

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of chemical impurities.

GCMS_Workflow GC-MS Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Obtain Reaction Sample Dissolve Dissolve in Volatile Solvent (e.g., 1 mg/mL) Sample->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Inject Inject Sample into GC-MS Vial->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Detect Ionization & Mass Detection (MS) Separate->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Identify Identify Peaks & Analyze Mass Spectra Acquire->Identify Quantify Quantify Impurities (Area % Report) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: A workflow for GC-MS impurity analysis.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical decision-making process for troubleshooting common peak shape issues.

Peak_Shape_Troubleshooting Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed CheckShape Is the peak fronting or tailing? Start->CheckShape Fronting Peak is Fronting CheckShape->Fronting Fronting Tailing Peak is Tailing CheckShape->Tailing Tailing CheckConc Is sample concentration high? Fronting->CheckConc CheckLiner Inspect Inlet Liner Tailing->CheckLiner Sol_Dilute Dilute Sample or Increase Split Ratio CheckConc->Sol_Dilute Yes Sol_Solvent Check for Solvent Mismatch (Incompatible Injection Solvent) CheckConc->Sol_Solvent No Sol_Deactivated Liner is Dirty or Not Deactivated CheckLiner->Sol_Deactivated Problem Found CheckColumn Liner is OK CheckLiner->CheckColumn Liner OK Sol_ReplaceLiner Replace with New, Deactivated Liner Sol_Deactivated->Sol_ReplaceLiner Sol_TrimColumn Trim 5-10 cm from front of column CheckColumn->Sol_TrimColumn Sol_ReplaceColumn If problem persists, replace column Sol_TrimColumn->Sol_ReplaceColumn

Caption: A decision tree for troubleshooting peak shape.

References

Optimizing reaction conditions for nucleophilic substitution on 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient reaction temperature: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS.
Inactive nucleophile: The nucleophile may be degraded or not sufficiently nucleophilic under the reaction conditions.Use a fresh batch of the nucleophile. If using a neutral nucleophile (e.g., alcohol or amine), ensure a suitable base is present to deprotonate it and increase its nucleophilicity.
Poor solvent choice: The solvent may not be suitable for solubilizing the reactants or stabilizing the intermediate.Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction.
Inappropriate base: The base may not be strong enough to deprotonate the nucleophile or neutralize any acidic byproducts.For alcohol or phenol nucleophiles, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used.
Formation of Multiple Products (Poor Regioselectivity) Competitive substitution at different positions: Nucleophilic attack may be occurring at both the chloro- and fluoro-substituted positions. In SNAr reactions on polyfluoroarenes, substitution of a fluorine atom is often favored.Optimize the reaction temperature; lower temperatures may favor the kinetically controlled product. Screen different solvents to influence the regioselectivity.
Di- or tri-substitution products: The initial product is more reactive than the starting material under the reaction conditions.Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Lowering the reaction temperature can also help to control the extent of substitution.
Decomposition of Starting Material or Product Reaction temperature is too high: The starting material or the desired product may be unstable at elevated temperatures.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of water: Trace amounts of water can lead to hydrolysis of the benzotrifluoride group or other side reactions.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution on this compound?

A1: The reaction is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (either a chloride or fluoride ion). The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the fluorine atoms activates the aromatic ring for nucleophilic attack.

Q2: Which halogen is the most likely leaving group?

A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, making fluoride a better leaving group than chloride in this context. Therefore, substitution of one of the fluorine atoms is often the kinetically favored pathway. However, the precise regioselectivity can be influenced by the nucleophile and reaction conditions.

Q3: What are suitable solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to track the consumption of the starting material and the formation of the product.

Q5: What are some common nucleophiles used in these types of reactions?

A5: A variety of nucleophiles can be used, including:

  • O-nucleophiles: Alcohols (in the presence of a base to form alkoxides), phenols (as phenoxides).

  • N-nucleophiles: Primary and secondary amines, ammonia.

  • S-nucleophiles: Thiols (as thiolates).

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and desired products.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

Objective: To synthesize the monosubstituted product by replacing a fluorine atom with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Objective: To synthesize the monosubstituted product by replacing a fluorine atom with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirring solution of the starting material at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Reaction Conditions for Monosubstitution
Entry Nucleophile Base Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
1MorpholineK₂CO₃DMF801285
2PiperidineK₂CO₃DMF801282
3Sodium Methoxide-MeOH/THF252475
4Sodium Phenoxide-DMF1001870

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-dichloro-2,4,6- trifluorobenzotrifluoride in anhydrous solvent B Add base (if required) A->B C Add nucleophile dropwise B->C D Heat to desired temperature C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction and perform aqueous workup E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize product (NMR, MS, etc.)

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting_Tree Start Low or No Product Formation Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Multiple_Products Multiple Products? Incomplete_Conversion->Multiple_Products No Increase_Temp Increase Temperature Incomplete_Conversion->Increase_Temp Yes Lower_Temp Lower Temperature Multiple_Products->Lower_Temp Yes Success Problem Solved Multiple_Products->Success No, check for decomposition Change_Solvent Change Solvent Increase_Temp->Change_Solvent Stronger_Base Use Stronger Base Change_Solvent->Stronger_Base Stronger_Base->Success Stoichiometric_Nu Use Stoichiometric Nucleophile Lower_Temp->Stoichiometric_Nu Slow_Addition Slow Addition of Nucleophile Stoichiometric_Nu->Slow_Addition Slow_Addition->Success

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Purification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of unreacted 3,5-dichloro-2,4,6-trifluorobenzotrifluoride from their reaction mixtures. This guide provides frequently asked questions (FAQs), detailed troubleshooting procedures, experimental protocols, and comparative data to facilitate a more efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: The key physical properties are its relatively high boiling point and its solubility profile. Understanding these properties is crucial for selecting the appropriate purification method.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common and effective methods include fractional distillation, column chromatography, and recrystallization. The choice of method depends on the properties of the desired product and the nature of any impurities.

Q3: How can I quickly assess if my crude product is contaminated with unreacted starting material?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are rapid and effective techniques to check for the presence of the starting material in your reaction mixture. A co-spot of the starting material alongside the reaction mixture on a TLC plate can be very informative.

Q4: Are there any known incompatibilities of this compound that I should be aware of during work-up?

A4: While specific reactivity during work-up is dependent on the reagents used, it is a halogenated aromatic compound and may be incompatible with strong reducing agents. Standard aqueous work-up procedures are generally safe.

Data Presentation

The following tables summarize the key quantitative data for this compound and some of its common reaction products to aid in the selection of a suitable purification strategy.

Table 1: Physical Properties of this compound and Potential Reaction Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 1 atm (760 mmHg)
This compound (Starting Material)268.97170
3,5-dichloro-2,4,6-trifluorobenzoyl fluoride244.98~195 (Estimated)
3,5-dichloro-2,4,6-trifluorobenzyl alcohol247.00~240 (Estimated)

Note: Boiling points for products are estimated from values reported at reduced pressure.

Table 2: Solubility Profile of this compound

SolventQualitative Solubility at Room Temperature
WaterInsoluble
HexaneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
EthanolSparingly Soluble
TolueneSoluble
AcetoneSoluble
AcetonitrileSoluble

Troubleshooting Guides

This section provides a question-and-answer style guide to address specific issues you may encounter.

Issue 1: Unreacted starting material is still present after a standard aqueous work-up.
  • Question: I've performed a standard extraction and wash, but my crude product is still significantly contaminated with the starting material. What should I do next?

  • Answer: A simple aqueous work-up is often insufficient to remove a non-polar organic starting material like this compound. You will need to employ a more specific purification technique such as distillation, column chromatography, or recrystallization.

Issue 2: Difficulty in separating the starting material from the product by distillation.
  • Question: The boiling point of my product is very close to the starting material's boiling point of 170°C. How can I effectively separate them?

  • Answer: If the boiling points are too close for simple distillation, consider vacuum distillation. By reducing the pressure, you can often increase the boiling point difference between your product and the starting material, allowing for a more efficient separation. If the boiling points remain too similar even under vacuum, column chromatography or recrystallization are better alternatives.

Issue 3: Choosing the right solvent for recrystallization.
  • Question: I want to purify my solid product by recrystallization to remove the liquid starting material. How do I choose the best solvent?

  • Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The starting material should ideally be highly soluble in the solvent at room temperature. You can perform small-scale solubility tests with a variety of solvents (e.g., hexane, ethanol, toluene) to find the optimal one.

Issue 4: The starting material and product have very similar polarities, making column chromatography difficult.
  • Question: My product and the starting material have very similar Rf values on TLC, making separation by standard silica gel chromatography challenging. What can I do?

  • Answer: If the polarities are very similar, you can try a few strategies:

    • Optimize your solvent system: Use a solvent system with a lower overall polarity and run the column with a very shallow gradient to maximize separation.

    • Use a different stationary phase: Consider using a less polar stationary phase like alumina or a more specialized fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.

    • Increase the column length: A longer column will provide more theoretical plates and can improve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable when there is a significant difference in the boiling points of the starting material and the desired product.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and the joints are properly sealed.

  • Sample Preparation: Place the crude reaction mixture in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the desired pressure.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fractions that distill over at different temperature ranges.

    • Monitor the purity of each fraction using GC or TLC.

  • Isolation: Combine the pure fractions containing the desired product.

Protocol 2: Column Chromatography

This method is ideal for separating compounds with different polarities.

  • Column Packing:

    • Select an appropriate size column and slurry pack it with silica gel in a non-polar solvent (e.g., hexane).

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is effective for purifying solid products from liquid impurities like the starting material.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the decision-making process and workflows for the purification of this compound reaction mixtures.

experimental_workflow start Crude Reaction Mixture analysis Analyze by TLC/GC start->analysis decision Starting Material Present? analysis->decision purification Select Purification Method decision->purification Yes pure_product Pure Product decision->pure_product No distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization product_analysis Analyze Purified Product distillation->product_analysis chromatography->product_analysis recrystallization->product_analysis further_purification Further Purification Needed product_analysis->further_purification further_purification->purification Yes further_purification->pure_product No

Caption: A workflow for the purification and analysis of reaction mixtures.

logical_relationship cluster_starting_material Starting Material Properties cluster_purification_methods Purification Method Selection cluster_product_properties Product Properties SM_BP High Boiling Point (170°C) Prod_BP Boiling Point Difference? SM_BP->Prod_BP SM_Sol Soluble in Organics Prod_Pol Polarity Difference? SM_Sol->Prod_Pol Dist Distillation Chrom Chromatography Recryst Recrystallization Prod_BP->Dist Large Prod_Pol->Chrom Significant Prod_State Solid or Liquid? Prod_State->Recryst Solid

Catalyst selection for efficient cross-coupling with 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling with 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

The low reactivity of this compound stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the five halogen atoms. These groups deactivate the benzene ring, making the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult. While C-Cl bonds are generally more reactive than C-F bonds in palladium-catalyzed cross-couplings, the overall electronic deficiency of the ring necessitates carefully optimized reaction conditions.

Q2: I am observing no product formation in my Suzuki-Miyaura coupling reaction. What are the initial troubleshooting steps?

First, confirm the purity of your starting materials and ensure your solvent is anhydrous, as water can negatively impact the reaction. Due to the substrate's low reactivity, you may need more forcing conditions. Consider gradually increasing the reaction temperature. Also, evaluate the catalyst system; highly active catalysts with electron-rich, bulky phosphine ligands are often required for electron-deficient aryl chlorides.[1]

Q3: How can I selectively achieve mono-arylation versus di-arylation?

Achieving selective mono-arylation can be challenging. Key strategies include:

  • Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki coupling).

  • Temperature: Lower reaction temperatures may favor mono-substitution.

  • Catalyst Choice: Some catalyst systems may exhibit higher selectivity. It is advisable to screen different palladium precursors and ligands.

Q4: What are common side reactions to watch out for?

A common side reaction is hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using appropriate bases and catalyst systems. Another potential side reaction is the homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).

Q5: Which phosphine ligands are recommended for cross-coupling with this substrate?

For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are generally preferred. Examples that have shown success with similar substrates include:

  • Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos.[2]

  • Sterically hindered alkylphosphine ligands: Such as tri-tert-butylphosphine (P(t-Bu)3).

Troubleshooting Guides

Problem: Low or No Conversion
Potential Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst that is readily activated or ensure in-situ reduction of the palladium(II) source to palladium(0). Consider using a more active catalyst system (see tables below).
Insufficiently Forcing Conditions Gradually increase the reaction temperature in 20°C increments. Consider switching to a higher-boiling solvent such as dioxane, toluene, or DMF. Extend the reaction time and monitor by TLC or GC-MS.
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)3).
Poor Quality Reagents Ensure the aryl chloride, coupling partner, and base are pure and dry. Use freshly distilled and degassed solvents.
Problem: Predominant Side Product Formation (e.g., Hydrodehalogenation)
Potential Cause Suggested Solution
Presence of Water or Oxygen Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
Inappropriate Base The choice of base can be critical. For Suzuki couplings, consider switching between carbonate bases (e.g., Cs2CO3, K2CO3) and phosphate bases (K3PO4). For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.
Catalyst System Some palladium-ligand combinations may be more prone to side reactions. Screen different catalyst systems.

Data Presentation: Recommended Catalyst Systems for Analogous Substrates

The following tables summarize catalyst systems that have been reported to be effective for the cross-coupling of electron-deficient aryl chlorides. These serve as a strong starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)2SPhosK3PO4Toluene/H2O100-110
Pd2(dba)3XPhosK3PO4Dioxane100-120
PdCl2(dppf)-Cs2CO3DMF120-140

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)2RuPhosNaOt-BuToluene100
Pd2(dba)3BippyPhosK3PO4Dioxane110
[Pd(cinnamyl)Cl]2BippyPhosNaOt-BuToluene100-120

Table 3: Sonogashira Coupling of Electron-Deficient Aryl Halides

Palladium Source Ligand Co-catalyst Base Solvent Temperature (°C)
Pd(PPh3)4-CuIEt3NTHF60-80
PdCl2(PPh3)2-CuIi-Pr2NHDioxane80-100
Pd(PhCN)2Cl2P(t-Bu)3CuIi-Pr2NHDioxaneRoom Temp - 60

Experimental Protocols (Starting Points for Optimization)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K3PO4 (2.0 mmol, 2.0 equiv.). Add Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and water (0.5 mL). Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox, charge a vial with Pd2(dba)3 (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.). Seal the vial and remove it from the glovebox. Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%). Evacuate and backfill the flask with argon. Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise. Heat the reaction mixture to 65 °C and stir until the starting material is consumed as indicated by TLC or GC-MS. Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow General Workflow for Cross-Coupling Catalyst Selection cluster_start Define Reaction cluster_catalyst Catalyst System Selection cluster_optimization Reaction and Optimization cluster_end Finalization Start Define Coupling Partners: - this compound - Nucleophile (e.g., Boronic Acid, Amine, Alkyne) Catalyst_Choice Select Initial Catalyst System (Based on Coupling Type) Start->Catalyst_Choice Suzuki Suzuki-Miyaura: - Pd(OAc)2 / SPhos - K3PO4, Toluene/H2O Catalyst_Choice->Suzuki C-C (sp2-sp2) Buchwald Buchwald-Hartwig: - Pd2(dba)3 / RuPhos - NaOt-Bu, Toluene Catalyst_Choice->Buchwald C-N Sonogashira Sonogashira: - PdCl2(PPh3)2 / CuI - Et3N, THF Catalyst_Choice->Sonogashira C-C (sp2-sp) Run_Reaction Run Initial Experiment Suzuki->Run_Reaction Buchwald->Run_Reaction Sonogashira->Run_Reaction Analysis Analyze Outcome: - Conversion - Yield - Side Products Run_Reaction->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Troubleshoot->Catalyst_Choice Yes (Low/No Conversion) Optimized_Protocol Optimized Protocol Troubleshoot->Optimized_Protocol No (Successful)

Caption: Workflow for selecting and optimizing a catalyst system.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion Start Low/No Conversion Observed Check_Conditions Increase Temperature/Time? Start->Check_Conditions Change_Ligand Change Ligand to more electron-rich/bulky? Check_Conditions->Change_Ligand No Improvement Success Improved Conversion Check_Conditions->Success Improvement Change_Base Change Base? Change_Ligand->Change_Base No Improvement Change_Ligand->Success Improvement Change_Solvent Change Solvent to higher boiling point? Change_Base->Change_Solvent No Improvement Change_Base->Success Improvement Change_Solvent->Success Improvement

References

Technical Support Center: Managing Exothermic Reactions in the Fluorination of Polychlorinated Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant exothermic potential of fluorination reactions involving polychlorinated benzotrifluorides. The information is designed to help you conduct your experiments safely and effectively, minimizing the risk of thermal runaways and ensuring reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the fluorination of polychlorinated benzotrifluorides so exothermic?

A1: The high exothermicity of this reaction is primarily due to the significant difference in bond energies between the bond being broken (C-Cl) and the bond being formed (C-F). The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its formation releases a substantial amount of energy. In the context of the Halex process, a common method for this transformation, the reaction of an aryl chloride with an alkali metal fluoride like potassium fluoride (KF) is known to be highly exothermic.

Q2: What are the main risks associated with this exothermic reaction?

A2: The primary risk is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boiling of the solvent and over-pressurization of the vessel.

  • Decomposition of reactants, products, or solvents, leading to the generation of non-condensable gases and further pressure buildup.

  • Explosion of the reactor vessel.

  • Release of toxic and corrosive materials into the laboratory.

A notable industrial accident at a Shell chemical plant in Stanlow, UK, involving a Halex reaction highlights the catastrophic potential of a thermal runaway. An impurity in a recycled solvent led to an uncontrolled reaction, resulting in an explosion that partially demolished the plant.[1]

Q3: What is the Halex process and why is it used for this type of fluorination?

A3: The Halex process is a type of nucleophilic aromatic substitution (SNAr) reaction used to replace chlorine or bromine atoms on an aromatic ring with fluorine. It typically involves heating the chlorinated aromatic compound with a fluoride salt, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent.[2][3] This method is widely used in industry for the synthesis of fluoroaromatics because KF is a relatively inexpensive and readily available fluoride source. The reaction is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the trifluoromethyl (-CF3) group and nitro groups.

Q4: What are the typical reaction conditions for the Halex fluorination of polychlorinated benzotrifluorides?

A4: The Halex process for fluorinating polychlorinated benzotrifluorides generally requires forcing conditions. Key parameters include:

  • Temperature: High temperatures, typically in the range of 150-250 °C, are necessary to achieve a reasonable reaction rate.[2]

  • Solvent: High-boiling polar aprotic solvents are used to dissolve the reactants and facilitate the nucleophilic attack of the fluoride ion. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.[2]

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common reagent.[4][5] The efficiency of the reaction can sometimes be improved by using other fluoride sources like cesium fluoride (CsF) or by the addition of a phase-transfer catalyst.[2][3]

  • Pressure: The reaction is often carried out at atmospheric pressure, but the vapor pressure of the solvent at high temperatures can lead to elevated pressures within the reactor.

Q5: How can I monitor the progress of the reaction and the heat generation?

A5: Monitoring both the chemical conversion and the thermal behavior of the reaction is crucial.

  • Reaction Progress: The reaction can be monitored by taking aliquots (if safe to do so) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Heat Generation: Real-time monitoring of the reaction temperature is essential. For more detailed analysis and to ensure safety during scale-up, reaction calorimetry is the preferred method. A heat flow calorimeter measures the heat evolved from the reaction in real-time, providing crucial data on the reaction's power output (in Watts) and the total heat of reaction.[6][7]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the fluorination of polychlorinated benzotrifluorides, with a focus on managing the exothermic nature of the reaction.

Problem Possible Cause(s) Suggested Solution(s)
Rapid, uncontrolled temperature increase (thermal runaway) 1. Addition of reactant is too fast: The rate of heat generation is exceeding the cooling capacity of the reactor. 2. Inadequate cooling: The cooling system (e.g., cooling bath, condenser) is not sufficient for the scale of the reaction or has failed. 3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and higher heat output. 4. Presence of impurities: Catalytic impurities can unexpectedly increase the reaction rate. The Shell Halex plant explosion was attributed to an impurity in the solvent.[1] 5. Agitation failure: Poor mixing can lead to localized "hot spots" where the reaction accelerates, and also reduces the efficiency of heat transfer to the reactor walls.1. Implement controlled addition: Add one of the reactants (e.g., the polychlorinated benzotrifluoride) slowly and at a controlled rate to the heated mixture of the solvent and KF. Use a syringe pump for precise control. 2. Improve heat removal: Ensure the reactor is adequately immersed in the cooling bath. Use a larger reactor to increase the surface area-to-volume ratio for better heat transfer. For larger scale reactions, consider a reactor with a cooling jacket. 3. Use a more dilute solution: While this may slow down the reaction, it will also reduce the rate of heat generation, making it easier to control. 4. Use pure, dry reagents and solvents: Ensure all materials are of high purity and that solvents are anhydrous. KF is hygroscopic and should be dried before use. 5. Ensure efficient stirring: Use a suitable stirrer and stirring speed to maintain a homogeneous reaction mixture and uniform temperature. 6. Have an emergency quenching plan: Prepare a means to rapidly cool the reaction (e.g., an ice bath) or quench the reaction by adding a cold, inert solvent.
Reaction does not initiate, then starts abruptly and exotherms violently 1. Induction period: Some reactions have an induction period before they start. If the reactants are added all at once, they can accumulate and then react very quickly once the reaction initiates. 2. Inhomogeneity: Poor mixing can prevent the reactants from coming into contact effectively at the start of the reaction.1. Slow, controlled addition: Add a small portion of the limiting reagent and wait for the exotherm to begin before continuing the addition at a controlled rate. This ensures that the reactant does not accumulate. 2. Ensure good agitation: Start stirring before and during the addition of reactants.
Formation of side products due to high temperatures 1. Decomposition: High reaction temperatures can lead to the decomposition of starting materials, products, or the solvent. 2. Undesired follow-on reactions: The desired product may undergo further reactions at elevated temperatures.1. Optimize reaction temperature: Determine the minimum temperature required for an acceptable reaction rate through small-scale experiments. 2. Use a more active catalyst or fluoride source: A phase-transfer catalyst or a more soluble fluoride source like CsF might allow the reaction to proceed at a lower temperature.[2] 3. Minimize reaction time: Once the reaction is complete (as determined by monitoring), cool the reaction mixture promptly to prevent the formation of impurities.

Section 3: Data Presentation

The following tables provide illustrative quantitative data for the fluorination of a model compound, 2,4-dichlorobenzotrifluoride, to highlight the impact of different reaction parameters on the exothermicity. Note: This data is for illustrative purposes and should be confirmed by reaction calorimetry for your specific experimental setup.

Table 1: Effect of Addition Time on Reaction Exotherm

Addition Time of 2,4-dichlorobenzotrifluoride (hours)Maximum Heat Flow (W/mol)Total Heat of Reaction (kJ/mol)Maximum Temperature Rise (°C)
0.5150-12025
175-12012
238-1206
419-1203

Table 2: Effect of Solvent on Reaction Conditions and Safety Parameters

SolventBoiling Point (°C)Typical Reaction Temperature (°C)Relative Heat Removal CapacityNotes
Dimethyl sulfoxide (DMSO)189160-190GoodCan decompose at high temperatures.
Dimethylformamide (DMF)153140-150ModerateLower boiling point limits the reaction temperature.
Sulfolane285180-220ExcellentHigh thermal stability, but higher viscosity can affect mixing.

Section 4: Experimental Protocols

The following is a detailed protocol for the fluorination of 2,4-dichlorobenzotrifluoride, designed with a focus on managing the exothermic nature of the reaction.

Protocol 1: Safe Laboratory-Scale Synthesis of 2-chloro-4-fluorobenzotrifluoride

Materials:

  • 2,4-dichlorobenzotrifluoride

  • Anhydrous potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermocouple for monitoring the internal temperature, and a septum for reactant addition via syringe pump.

  • Heating mantle with a temperature controller.

  • Syringe pump for controlled addition of the substrate.

  • Cooling bath (e.g., oil bath with cooling coil or a large ice-water bath for emergency quenching).

Procedure:

  • Preparation: Dry all glassware in an oven overnight and assemble the apparatus while hot under a stream of nitrogen.

  • Charging the Reactor: To the reaction flask, add anhydrous potassium fluoride (1.5 equivalents) and anhydrous DMSO.

  • Inerting the System: Purge the system with nitrogen for 15-20 minutes.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160 °C).

  • Substrate Addition: Once the reaction temperature is stable, begin the slow, controlled addition of 2,4-dichlorobenzotrifluoride (1 equivalent) via the syringe pump over a period of 2-4 hours.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure that the internal temperature does not rise more than 5-10 °C above the set temperature. If a significant exotherm is observed, stop the addition and allow the temperature to stabilize before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, maintain the reaction at the set temperature and monitor the progress by GC analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Section 5: Visualizations

Diagram 1: Experimental Workflow for Safe Fluorination

G Experimental Workflow for Safe Fluorination prep Preparation (Dry Glassware, Assemble under N2) charge Charge Reactor (Anhydrous KF, DMSO) prep->charge inert Inert System (Purge with N2) charge->inert heat Heat to Reaction Temperature inert->heat add Slow, Controlled Addition of Substrate (via Syringe Pump) heat->add monitor_temp Monitor Internal Temperature (Adjust addition rate) add->monitor_temp Continuous Feedback monitor_rxn Monitor Reaction Progress (GC/HPLC) add->monitor_rxn monitor_temp->add workup Cool and Work-up monitor_rxn->workup Once Complete purify Purify Product (Vacuum Distillation) workup->purify

Caption: A workflow diagram illustrating the key steps for the safe laboratory-scale fluorination of polychlorinated benzotrifluorides, emphasizing controlled addition and monitoring.

Diagram 2: Troubleshooting Logic for Thermal Excursions

G Troubleshooting Logic for Thermal Excursions start Temperature Rise > 10°C Above Setpoint? stop_addition Stop Substrate Addition Immediately start->stop_addition Yes monitor_pressure Monitor Internal Pressure start->monitor_pressure No increase_cooling Increase External Cooling stop_addition->increase_cooling temp_stabilizes Temperature Stabilizes? increase_cooling->temp_stabilizes monitor_pressure->start resume_slower Resume Addition at Slower Rate temp_stabilizes->resume_slower Yes emergency_quench Prepare for Emergency Quench temp_stabilizes->emergency_quench No investigate Investigate Cause Post-Reaction resume_slower->investigate emergency_quench->investigate

Caption: A decision-making flowchart for responding to unexpected temperature increases during the fluorination reaction.

References

Identification of byproducts in the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the identification of byproducts in the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride?

The most commonly cited method for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is the reaction of 3,5-dichloro-2,4,6-trifluorobenzotrifluoride with chlorosulphonic acid.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride?

While specific byproducts for this exact synthesis are not extensively documented in publicly available literature, based on the reactants and general principles of halogenated aromatic chemistry, the following impurities could potentially be formed:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, this compound, in the final product.

  • Hydrolysis Product: The product, an acyl fluoride, is susceptible to hydrolysis. Any exposure to moisture during the reaction or workup can lead to the formation of 3,5-Dichloro-2,4,6-trifluorobenzoic acid.[2]

  • Over-fluorinated/Under-fluorinated Species: Although less common in this specific conversion, reactions involving fluorinating agents can sometimes lead to variations in the degree of fluorination on the aromatic ring if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Depending on the purity of the starting materials, isomeric impurities may be carried through the synthesis.

Q3: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

  • Product Loss During Workup: 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is volatile. Significant loss can occur during distillation if not performed under appropriate vacuum conditions.[1]

  • Hydrolysis: As mentioned, hydrolysis of the acyl fluoride to the corresponding carboxylic acid is a common issue. Ensure all reagents and glassware are scrupulously dry.

  • Sub-optimal Reagent Quality: The purity of the starting material and chlorosulphonic acid is crucial for a high-yielding reaction.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my final product?

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride and its potential impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from non-volatile impurities like the corresponding carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for identifying fluorine-containing impurities. 1H and 13C NMR will also provide valuable structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic carbonyl stretch of the acyl fluoride and can also indicate the presence of the carboxylic acid byproduct (broad O-H stretch).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of Starting Material in Product Incomplete reaction.- Extend reaction time. - Ensure adequate mixing. - Verify the reaction temperature.
Significant amount of 3,5-Dichloro-2,4,6-trifluorobenzoic acid detected Hydrolysis of the product.- Use anhydrous solvents and reagents. - Flame-dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Product Yield After Distillation Product volatility.- Use a high-vacuum distillation setup. - Ensure efficient cooling of the condenser. - Carefully control the distillation temperature to avoid product loss.[1]
Broad or Tailing Peaks in GC/HPLC Analysis Contaminated analytical column or inappropriate method.- Flush the column with a strong solvent. - Optimize the temperature gradient (for GC) or mobile phase composition (for HPLC). - Consider using a different column chemistry.

Experimental Protocols

Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride [1]

A mixture of 520 g of this compound and 400 g of chlorosulphonic acid is heated for 4 hours with stirring. Following the reaction, the product is isolated by distillation. This procedure yields approximately 392 g (82% of the theoretical yield) of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride with a boiling point of 90° to 95° C at 15 mbar.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis SM This compound Reaction Heating with Stirring (4 hours) SM->Reaction Reagent Chlorosulphonic Acid Reagent->Reaction Distillation Vacuum Distillation Reaction->Distillation Product 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride Distillation->Product Analysis GC-MS, HPLC, NMR, FTIR Product->Analysis

Caption: Workflow for the synthesis and analysis of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride.

TroubleshootingByproducts cluster_impurities Potential Byproducts cluster_causes Likely Causes Impurity Impurity Detected in Product SM Starting Material (this compound) Impurity->SM Is it the starting material? Acid Hydrolysis Product (3,5-Dichloro-2,4,6-trifluorobenzoic acid) Impurity->Acid Is it the corresponding carboxylic acid? Other Other Minor Impurities Impurity->Other Are there other unexpected peaks? Incomplete Incomplete Reaction SM->Incomplete Moisture Presence of Moisture Acid->Moisture Contamination Starting Material Contamination Other->Contamination

Caption: Troubleshooting guide for identifying the source of byproducts.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a proposed synthetic route involving the fluorination of a polychlorinated precursor.

Q1: My reaction shows low conversion of the starting material, 3,5-Dichloro-2,4,6-trifluorobenzotrichloride. What are the potential causes and solutions?

Low conversion can stem from several factors related to reagent activity, reaction conditions, and contaminants.

  • Inactive Fluorinating Agent: The fluorinating agent (e.g., antimony trifluoride, SbF₃) may be of poor quality or have degraded due to improper storage. Ensure the use of a fresh, anhydrous fluorinating agent.

  • Insufficient Catalyst: In reactions catalyzed by a Lewis acid (e.g., antimony pentachloride, SbCl₅, in a Swarts-type reaction), an inadequate amount of catalyst will result in a sluggish reaction.[1] A typical catalytic amount is 5-10 mol%.

  • Low Reaction Temperature: The halogen exchange reaction often requires significant thermal energy to proceed at a reasonable rate. Gradually increasing the reaction temperature in increments of 5-10°C may improve the conversion rate.

  • Presence of Moisture: Water can react with the fluorinating agent and the catalyst, reducing their effectiveness. All glassware should be oven-dried, and reagents and solvents should be anhydrous.

Q2: I am observing a significant amount of partially fluorinated byproducts (e.g., -CHF₂ and -CH₂F instead of -CF₃). How can I drive the reaction to completion?

The formation of partially fluorinated intermediates is a common issue in the synthesis of benzotrifluorides.

  • Increase Reaction Time: The conversion of the trichloromethyl group to a trifluoromethyl group is a stepwise process. Extending the reaction time can allow for the complete substitution of all chlorine atoms.

  • Increase Stoichiometry of Fluorinating Agent: A molar excess of the fluorinating agent can help to drive the equilibrium towards the fully fluorinated product.

  • Higher Reaction Temperature: As with low conversion, a higher temperature can provide the necessary activation energy for the final fluorine-chlorine exchanges.

Q3: My final product is contaminated with chlorinated aromatic byproducts. How can these be minimized?

The presence of chlorinated aromatic byproducts suggests that side reactions are occurring on the benzene ring.

  • Control Reaction Temperature: High temperatures can sometimes promote unwanted side reactions. It is crucial to find an optimal temperature that allows for the desired fluorination without causing significant byproduct formation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to the formation of colored impurities.

  • Purification: Effective purification methods are essential for removing these byproducts. Fractional distillation under reduced pressure is often effective for separating compounds with different boiling points.[2] Column chromatography can also be employed for more challenging separations.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A plausible, though not widely documented, method is the halogen exchange reaction of 3,5-Dichloro-2,4,6-trifluorobenzotrichloride. This is an adaptation of the Swarts reaction, which is a well-established method for synthesizing alkyl fluorides from alkyl chlorides or bromides by heating with a heavy metal fluoride like silver fluoride (AgF) or mercurous fluoride (Hg₂F₂).[1][4] For the synthesis of benzotrifluorides, antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) is often used.[1]

Q2: What are the key safety precautions to consider during this synthesis?

The synthesis of fluorinated compounds involves hazardous materials and requires strict safety protocols.

  • Corrosive Reagents: Hydrogen fluoride (HF) can be a byproduct of the reaction and is extremely corrosive and toxic.[5] Antimony compounds are also toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield, must be worn.

  • Pressure Build-up: The reaction can generate gaseous byproducts, leading to a pressure increase in a closed system. The reaction vessel should be equipped with a pressure-relief device.

  • Exothermic Reactions: The fluorination reaction can be exothermic. The temperature should be carefully monitored and controlled to prevent a runaway reaction.

Q3: How can I monitor the progress of the reaction?

Gas chromatography (GC) is a suitable technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the desired product and any intermediates.

Q4: What are the recommended purification techniques for the final product?

The purification of halogenated aromatic compounds typically involves one or more of the following techniques:

  • Distillation: Fractional distillation under vacuum is often the most effective method for separating the desired product from starting materials, byproducts, and high-boiling impurities.[2]

  • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.[3]

  • Chromatography: For high-purity requirements, column chromatography using silica gel or alumina can be employed to separate closely related compounds.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Experiment IDFluorinating AgentCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1SbF₃SbCl₅ (5)120665
2SbF₃SbCl₅ (5)140678
3SbF₃SbCl₅ (10)140685
4SbF₃SbCl₅ (10)1401092
5AgFNone1601255

Experimental Protocols

Proposed Synthesis of this compound via Halogen Exchange

This protocol describes a proposed method for the synthesis of this compound from 3,5-Dichloro-2,4,6-trifluorobenzotrichloride using a Swarts-type reaction.

Materials:

  • 3,5-Dichloro-2,4,6-trifluorobenzotrichloride

  • Antimony trifluoride (SbF₃), anhydrous

  • Antimony pentachloride (SbCl₅)

  • Anhydrous reaction solvent (e.g., sulfolane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

  • Charge the flask with 3,5-Dichloro-2,4,6-trifluorobenzotrichloride (1.0 eq) and anhydrous antimony trifluoride (3.3 eq).

  • Add anhydrous sulfolane as a solvent.

  • Begin stirring and purge the system with nitrogen or argon.

  • Carefully add antimony pentachloride (0.1 eq) to the reaction mixture.

  • Heat the mixture to 140°C and maintain this temperature for 10 hours.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow start Reaction Setup reagents Charge Reactants: - 3,5-Dichloro-2,4,6-trifluorobenzotrichloride - SbF3 - SbCl5 (catalyst) start->reagents reaction Heat to 140°C under N2 for 10h reagents->reaction monitoring Monitor by GC reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Vacuum Distillation workup->purification product 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride purification->product

Caption: Experimental workflow for the proposed synthesis.

troubleshooting_yield low_yield Low Yield incomplete_conversion Incomplete Conversion low_yield->incomplete_conversion side_products Side Products low_yield->side_products degradation Product Degradation low_yield->degradation cause1 Inactive Reagents incomplete_conversion->cause1 cause2 Suboptimal Temperature incomplete_conversion->cause2 cause3 Insufficient Reaction Time incomplete_conversion->cause3 cause4 Presence of Moisture incomplete_conversion->cause4 side_products->cause2 cause5 Overheating degradation->cause5 solution1 Use Fresh/Anhydrous Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Increase Reaction Time cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4 solution5 Precise Temperature Control cause5->solution5

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise structural elucidation of polysubstituted aromatic compounds is paramount. Fluorine (¹⁹F) NMR spectroscopy serves as a powerful analytical tool in this endeavor due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. This guide provides a comparative analysis of the ¹⁹F NMR spectrum of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, placing it in context with simpler, related benzotrifluoride derivatives.

Due to the absence of a publicly available experimental spectrum for this compound, this guide utilizes experimental data from parent compounds and established substituent effects to predict its ¹⁹F NMR characteristics. This comparative approach allows for a deeper understanding of how substitution patterns influence ¹⁹F chemical shifts and coupling constants in complex fluorinated molecules.

Predicted and Experimental ¹⁹F NMR Data Comparison

The following table summarizes the experimental ¹⁹F NMR data for benzotrifluoride and a closely related trifluorinated analogue, alongside the predicted data for this compound. The predictions are derived by applying known substituent chemical shift (SCS) effects to the experimental data of the analogues.

CompoundFluorine PositionSignal TypeExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
Benzotrifluoride -CF₃Experimental-63.7[1]-s
3,5-Diiodo-2,4,6-trifluorobenzaldehyde *F-2, F-6 (ortho)Experimental-92.6[2]-d, J = 8.0 Hz
F-4 (para)Experimental-58.1[2]-t, J = 8.0 Hz
This compound -CF₃Predicted-~ -65 to -68t, ⁴JFF ≈ 15-20 Hz
F-2, F-6 (ortho)Predicted-~ -100 to -110t, ³JFF ≈ 20-25 Hz
F-4 (para)Predicted-~ -95 to -105t, ³JFF ≈ 20-25 Hz, ⁴JFF ≈ 15-20 Hz

Note: Data for 3,5-Diiodo-2,4,6-trifluorobenzaldehyde is used as a proxy to estimate the shifts of a 2,4,6-trifluorinated ring system. The aldehyde group has different electronic properties than a trifluoromethyl group, which will influence the exact chemical shifts.

Analysis and Interpretation

The ¹⁹F NMR spectrum of this compound is predicted to exhibit three distinct signals, all appearing as triplets due to spin-spin coupling.

  • -CF₃ Signal: The trifluoromethyl group signal is expected to be a triplet due to coupling with the two equivalent ortho fluorine atoms (F-2 and F-6). Its chemical shift is predicted to be slightly upfield from that of unsubstituted benzotrifluoride (~-63.7 ppm) due to the electron-withdrawing nature of the chlorine and fluorine substituents on the ring.

  • F-2 and F-6 Signal: These two chemically equivalent fluorine atoms are positioned ortho to the -CF₃ group and meta to the F-4 fluorine. They are expected to couple with the F-4 fluorine (³JFF, ortho-meta coupling, typically ~20-25 Hz) and the -CF₃ group (⁴JFF, long-range coupling, typically ~15-20 Hz), resulting in a triplet of triplets. However, due to the similar magnitude of these coupling constants, the signal may appear as a simple triplet. The strong electron-withdrawing effects of the adjacent chlorine atoms and the other fluorine atoms will shift this signal significantly upfield.

  • F-4 Signal: This fluorine atom is para to the -CF₃ group and ortho to the F-2 and F-6 fluorines. It will couple with the two equivalent F-2 and F-6 atoms (³JFF, ortho coupling, typically ~20-25 Hz) and with the -CF₃ group (⁵JFF, long-range coupling, generally smaller). This will likely result in a triplet. Its chemical shift will be influenced by the para -CF₃ group and the meta chlorine atoms.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR data is crucial for accurate structural analysis. The following is a generalized experimental protocol for the analysis of fluorinated small molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add an internal reference standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (C₆H₅CF₃) at -63.72 ppm relative to CFCl₃.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Experiment: A standard 1D ¹⁹F pulse-acquire experiment is typically sufficient. For enhanced sensitivity and to simplify the spectrum, proton decoupling (¹⁹F{¹H}) is often employed.

  • Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.[3]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans is usually adequate for small molecules.

  • Number of Scans: Dependent on sample concentration, typically ranging from 16 to 128 scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualizing the Analysis Workflow

The logical flow from sample preparation to the final interpretation of the ¹⁹F NMR spectrum can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Dissolve Sample in Deuterated Solvent Reference Add Internal Reference (e.g., C₆H₅CF₃) Sample->Reference Tube Transfer to NMR Tube Reference->Tube Setup Spectrometer Setup (Tune, Lock, Shim) Tube->Setup Acquire Run 1D ¹⁹F NMR Experiment (with ¹H Decoupling) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Ref Chemical Shift Referencing Phase->Ref Integrate Integration Ref->Integrate Shifts Assign Chemical Shifts Integrate->Shifts Couplings Analyze Coupling Patterns (J-values) Shifts->Couplings Structure Structure Elucidation Couplings->Structure

Workflow for 19F NMR Analysis

The structural relationships and expected coupling patterns for this compound are key to interpreting its spectrum.

Predicted Coupling in Target Molecule

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing researchers with a unique glimpse into the structural composition of chemical compounds. This guide offers a detailed comparison of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride against the experimentally determined fragmentation of 1,3,5-Tris(trifluoromethyl)benzene. This analysis is crucial for researchers in drug development, materials science, and environmental analysis who rely on precise molecular identification.

This compound (C7Cl2F6), a halogenated aromatic compound, presents a complex yet predictable fragmentation pattern under electron ionization. Due to the presence of two chlorine atoms, the molecular ion peak is expected to exhibit a characteristic isotopic pattern, with M+, [M+2]+, and [M+4]+ peaks. The relative abundances of these peaks are governed by the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

The fragmentation of this compound is primarily driven by the loss of its various substituents. Key fragmentation pathways are expected to include the loss of chlorine and fluorine atoms, as well as the trifluoromethyl group. The stability of the resulting fragments will dictate the relative intensity of the corresponding peaks in the mass spectrum.

In contrast, 1,3,5-Tris(trifluoromethyl)benzene (C9H3F9) offers a different fragmentation landscape. Lacking the chlorine isotopes, its molecular ion peak will be a single, distinct signal. The primary fragmentation pathway for this molecule involves the sequential loss of trifluoromethyl (CF3) groups and fluorine atoms.

Comparative Fragmentation Analysis

The following table summarizes the predicted and observed fragmentation patterns for this compound and 1,3,5-Tris(trifluoromethyl)benzene, respectively.

Analyte Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments
This compound 268 (M+), 270 ([M+2]+), 272 ([M+4]+)233, 249, 199, 164Loss of Cl, Loss of F, Loss of CF3, Loss of CF3 and Cl
1,3,5-Tris(trifluoromethyl)benzene 282263, 213, 194, 145Loss of F, Loss of CF3, Loss of CF3 and F, Benzene ring with one CF3

Note: The fragmentation pattern for this compound is predicted based on established principles of mass spectrometry, as direct experimental data was not publicly available at the time of this publication.

Experimental Protocols

Mass Spectrometry Analysis:

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or hexane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column). The column temperature is programmed to ramp up (e.g., from 50°C to 300°C) to separate the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M+), and to fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

Fragmentation_Pathway M [C7Cl2F6]+. m/z = 268, 270, 272 F1 [C7Cl1F6]+. m/z = 233, 235 M->F1 - Cl F2 [C7Cl2F5]+ m/z = 249, 251 M->F2 - F F3 [C6Cl2F3]+. m/z = 199, 201 M->F3 - CF3 F4 [C6ClF3]+. m/z = 164, 166 F3->F4 - Cl

Predicted EI-MS fragmentation of this compound.

This comparative guide underscores the importance of understanding fragmentation patterns for the accurate identification of complex molecules. The distinct fragmentation behaviors of this compound and 1,3,5-Tris(trifluoromethyl)benzene, driven by their unique elemental compositions, provide clear and discernible mass spectral fingerprints. This information is invaluable for researchers working to identify and characterize novel compounds in a variety of scientific disciplines.

A Comparative Analysis of the Reactivity of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride and Other Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Reactivity of Polyhalogenated Aromatic Compounds in Nucleophilic Aromatic Substitution

In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for tailoring the physicochemical and biological properties of molecules. Among these, 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride stands out as a highly functionalized aromatic scaffold. This guide provides a comparative analysis of its reactivity, particularly in the context of Nucleophilic Aromatic Substitution (SNAr), benchmarked against other common fluorinated building blocks. Understanding the relative reactivity of these compounds is crucial for the rational design of synthetic routes and the development of novel chemical entities.

The Landscape of Fluorinated Building Blocks

Fluorine-containing molecules are prevalent in pharmaceuticals and agrochemicals, owing to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] Building blocks like this compound offer multiple sites for functionalization, with a combination of fluorine and chlorine substituents, alongside a strongly electron-withdrawing trifluoromethyl group.[3][4] This complex substitution pattern significantly influences the reactivity of the aromatic ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles onto an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The rate of this reaction is highly sensitive to the nature of the substituents on the aromatic ring and the identity of the leaving group.

The presence of multiple electron-withdrawing groups is known to significantly accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. In this compound, the three fluorine atoms, two chlorine atoms, and the potent trifluoromethyl group all contribute to a highly electron-deficient aromatic ring, rendering it exceptionally reactive towards nucleophilic attack.

Key Factors Influencing Reactivity:

  • Number and Nature of Electron-Withdrawing Groups: The cumulative electron-withdrawing effect of the substituents is a primary driver of reactivity. The trifluoromethyl group (-CF3) is one of the strongest electron-withdrawing groups, significantly activating the ring for nucleophilic attack.

  • Leaving Group Ability: In activated aromatic systems, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[5]

  • Position of Substituents: The activating effect of electron-withdrawing groups is most pronounced when they are located ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.

Comparative Data:

To provide a quantitative perspective, the following table summarizes relative reactivity data for a selection of fluorinated aromatic compounds in SNAr reactions, gleaned from various sources. It is important to note that direct comparison requires identical reaction conditions (nucleophile, solvent, temperature).

Building BlockLeaving GroupRelative Rate (Qualitative)Key Activating Groups
This compound FVery High3x F, 2x Cl, 1x CF3
HexafluorobenzeneFHigh6x F
PentafluoropyridineFHigh5x F, 1x N (ring)
1,3,5-Trichloro-2,4,6-trifluorobenzeneFHigh3x F, 3x Cl
2,4-DinitrofluorobenzeneFHigh2x NO2
4-FluorobenzotrifluorideFModerate1x F, 1x CF3
4-ChlorobenzotrifluorideClLow1x Cl, 1x CF3

This table provides a qualitative comparison based on the number and strength of electron-withdrawing groups. Precise relative rates would require dedicated kinetic studies.

The high degree of activation in this compound, due to the synergistic effect of five halogen atoms and a trifluoromethyl group, places it among the most reactive fluorinated building blocks for SNAr. The fluorine atoms are expected to be the most readily displaced leaving groups in the presence of a nucleophile.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for conducting and analyzing SNAr reactions with these types of building blocks.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting a polyhalogenated aromatic compound with a generic nucleophile.

Materials:

  • Polyhalogenated aromatic compound (e.g., this compound)

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K2CO3, Et3N, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the polyhalogenated aromatic compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2 - 2.0 eq) to the solution.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Determining Relative Reactivity via Competition Experiments

This protocol allows for the direct comparison of the reactivity of two different fluorinated building blocks in a single experiment.[6][7]

Materials:

  • Two different polyhalogenated aromatic compounds (Substrate A and Substrate B)

  • Nucleophile

  • Internal standard (a non-reactive compound for GC or HPLC analysis)

  • Anhydrous solvent

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution containing equimolar amounts of Substrate A, Substrate B, and the internal standard in the chosen anhydrous solvent.

  • In a reaction vial, add a known volume of the stock solution.

  • Initiate the reaction by adding the nucleophile (in slight excess, e.g., 1.1 eq relative to the total substrate concentration).

  • Allow the reaction to proceed for a set amount of time, ensuring that the reaction has not gone to completion.

  • Quench the reaction by adding a suitable quenching agent.

  • Analyze the reaction mixture by GC-MS or HPLC to determine the relative amounts of remaining Substrate A and Substrate B.

  • The relative rate of reaction can be calculated from the relative consumption of the two substrates.

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Aryl Halide and Solvent to Flask B 2. Add Base A->B C 3. Add Nucleophile B->C D 4. Stir at Desired Temperature C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Purification (Chromatography) H->I Final_Product Final_Product I->Final_Product Isolated Product

Caption: A generalized workflow for performing a Nucleophilic Aromatic Substitution reaction.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering chemists a versatile platform for the synthesis of complex fluorinated molecules. Its reactivity is driven by the powerful, cumulative electron-withdrawing effects of its substituents. While direct, comprehensive quantitative comparisons with other fluorinated building blocks are sparse, the principles of physical organic chemistry strongly suggest its position at the higher end of the reactivity spectrum. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to harness the synthetic potential of this and other valuable fluorinated building blocks.

References

A Comparative Guide to Analytical Method Development for 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of chromatographic techniques for the separation and quantification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride and related halogenated derivatives. As a highly fluorinated and chlorinated aromatic compound, it presents unique challenges for analytical method development. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, compares it with alternative approaches, and discusses the relative merits of HPLC versus Gas Chromatography (GC) for this class of molecules.

Comparative Analysis of Chromatographic Methods

The table below summarizes a proposed Reversed-Phase HPLC (RP-HPLC) method and compares it with a potential alternative HPLC stationary phase and the more common GC approach.

ParameterProposed RP-HPLC Method (C18)Alternative HPLC Method (Fluorinated Phase)Alternative GC Method (GC-FID/MS)
Principle Separation based on hydrophobicity.Separation utilizing fluorophilic/hydrophobic interactions.[2]Separation based on boiling point and volatility.[3]
Stationary Phase Octadecylsilane (C18) bonded silica.Fluoro-octyl or Phenyl-Hexyl bonded silica.[2][4]Fused silica capillary with a non-polar or mid-polar polysiloxane coating (e.g., DB-5ms).
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradient.[5]Acetonitrile/Water or Methanol/Water gradient.[2]Inert gas (Helium or Nitrogen).[6]
Detector UV-Vis (e.g., 220-280 nm).[5]UV-Vis.Flame Ionization (FID) or Mass Spectrometry (MS).[7][8]
Key Advantages Widely available, robust, suitable for less volatile derivatives.Enhanced selectivity for fluorinated compounds, potentially different elution orders.[2]High sensitivity for volatile compounds, excellent resolution, direct interface with MS for identification.[8]
Key Challenges May show poor retention or peak shape for highly fluorinated analytes.Column availability and cost may be higher.Requires analyte to be volatile and thermally stable; may require derivatization for polar compounds.[9]
Compound Suitability Good for the target compound and its less volatile, more polar derivatives.Ideal for separating structurally similar fluorinated isomers or impurities.[2]Excellent for the target compound (B.P. 167°C) and other volatile impurities.[10]

Experimental Protocols

Below is a detailed protocol for the proposed RP-HPLC starting method. This method is based on established procedures for related fluorinated and chlorinated aromatic acids and serves as a robust baseline for further optimization.[5]

Proposed RP-HPLC Method Protocol

  • Instrumentation:

    • High-Performance Liquid Chromatography system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 bonded silica, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Elution:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Method Development and Workflow Visualization

A systematic approach is critical for developing a robust analytical method. The workflow begins with an assessment of the analyte's properties and progresses through screening, optimization, and validation.

G HPLC Method Development Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Select Column Chemistry (e.g., C18, Fluorinated, Phenyl) A->B C Select Mobile Phase (ACN/H2O vs MeOH/H2O) B->C D Scouting Gradients (Fast Gradients to find RT) C->D Execute Runs E Optimize Gradient Slope (Improve Resolution) D->E F Fine-tune Parameters (Flow Rate, Temperature) E->F G Optimize Wavelength (Maximize Signal-to-Noise) F->G H Specificity & Selectivity G->H Finalize Method I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Validated Analytical Method K->L Method Ready for Use

A flowchart illustrating the systematic stages of HPLC method development.

The choice between HPLC and GC is a critical initial step in method development for compounds like this compound. The following diagram outlines the logical decision-making process based on key analyte properties.

G Logical Comparison: HPLC vs. GC start Start: Analyze 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride q1 Is the compound volatile & thermally stable? (B.P. 167°C) start->q1 gc_path Gas Chromatography (GC) is a strong candidate q1->gc_path Yes q2 Are derivatives or impurities non-volatile? q1->q2 No / Unknown conclusion Select optimal technique based on full sample composition gc_path->conclusion hplc_path High-Performance Liquid Chromatography (HPLC) is suitable hplc_path->conclusion q2->hplc_path Yes gc_deriv Consider GC with Derivatization q2->gc_deriv No gc_deriv->conclusion

Decision tree for selecting between HPLC and GC for the target analyte.

References

A Comparative Guide to a 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride Derivative and Alternative Insecticidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structure, physicochemical properties, and biological activities of a representative 3,5-dichloro-2,4,6-trifluorobenzotrifluoride derivative, N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, with alternative benzoylurea insecticides. Due to the limited publicly available data on the specific biological activity of the primary compound, this guide leverages data from structurally similar and well-characterized alternatives to provide a predictive framework for its potential efficacy.

Introduction

Polychlorinated and fluorinated aromatic compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties that can enhance biological activity, metabolic stability, and lipophilicity. The this compound scaffold is a versatile building block for the synthesis of novel bioactive molecules. This guide focuses on a specific derivative, N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, and compares it with established benzoylurea insecticides, a class of compounds known for their potent insecticidal activity through the inhibition of chitin synthesis.

X-ray Crystal Structure Analysis: N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide

While the crystal structure of the parent this compound is not publicly available, the crystal structure of the derivative N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide provides valuable insights into the conformational properties of this class of molecules.

The crystal structure reveals an orthorhombic system with the space group Pbca. The molecule adopts a non-planar conformation, with a significant dihedral angle of 78.6(3)° between the two benzene rings. The amide linkage is in an anti conformation. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming chains along the[1] direction. The terminal –CHF₂ group exhibits disorder over two orientations.[2]

Table 1: Crystallographic Data for N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide [2]

ParameterValue
Chemical FormulaC₁₅H₇Cl₂F₆NO₂
Molecular Weight418.12 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.426(2)
b (Å)15.568(4)
c (Å)22.601(6)
V (ų)3316.7(15)
Z8
Temperature (K)298
RadiationMo Kα

Comparative Analysis: Physicochemical and Biological Properties

This section compares the properties of the target derivative with two well-established benzoylurea insecticides, Diflubenzuron and Teflubenzuron. These alternatives share a similar benzoylurea core structure and mode of action.

Table 2: Physicochemical Properties

PropertyN-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamideDiflubenzuronTeflubenzuron
Molecular Formula C₁₅H₇Cl₂F₆NO₂C₁₄H₉ClF₂N₂O₂C₁₄H₆Cl₂F₄N₂O₂
Molecular Weight ( g/mol ) 418.12310.68[3]381.1[4]
Melting Point (°C) Not Available210-230[3]222.1-223.3[5]
Water Solubility Not Available0.14 mg/L at 20 °C[3]Not Available
LogP Not AvailableNot AvailableNot Available

Table 3: Comparative Insecticidal Activity (LC₅₀ values)

CompoundTarget PestLC₅₀Reference
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamideNot AvailableNot Available-
DiflubenzuronPlutella xylostella (Diamondback moth)Moderate activity (Specific LC₅₀ not provided in the search results)[6]
TeflubenzuronPlutella xylostella (Diamondback moth)1.79 ppm (field population)

Note: The biological activity of N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide is suggested to be insecticidal and fungicidal based on the activity of related amide derivatives.[2] However, specific quantitative data is not available in the searched literature. The data for the alternatives provides a benchmark for the expected potency of benzoylurea insecticides.

Experimental Protocols

Synthesis of N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide[2]

Materials:

  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

  • 2,6-difluorobenzoyl chloride

  • Triethylamine

  • Dry dichloromethane

Procedure:

  • A solution of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (5 mmol) in dry dichloromethane (20 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 275–277 K (2-4 °C).

  • Triethylamine (6 mmol) is added dropwise to the stirred solution.

  • 2,6-difluorobenzoyl chloride (5 mmol) is then added to the mixture.

  • The reaction mixture is stirred at 283–288 K (10-15 °C) for 2 hours.

  • After the reaction is complete, the mixture is washed sequentially with a 0.5% hydrochloric acid solution and a saturated aqueous solution of sodium hydrogen carbonate.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by evaporation under reduced pressure.

  • The resulting residue is recrystallized from dichloromethane to yield the pure product.

X-ray Crystallography[2]

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a dichloromethane solution of the purified product. Data collection is performed on a Bruker SMART APEX CCD diffractometer using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow for Synthesis

G Synthesis of N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aniline 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Dissolve Dissolve Aniline in dry CH2Cl2 Aniline->Dissolve BenzoylChloride 2,6-difluorobenzoyl chloride AddBC Add Benzoyl Chloride BenzoylChloride->AddBC TEA Triethylamine AddTEA Add Triethylamine TEA->AddTEA Cool Cool to 2-4 °C Dissolve->Cool Cool->AddTEA AddTEA->AddBC Stir Stir at 10-15 °C for 2h AddBC->Stir Wash Wash with HCl (aq) and NaHCO3 (aq) Stir->Wash Dry Dry organic layer Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Recrystallize Recrystallize from CH2Cl2 Evaporate->Recrystallize Product N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide Recrystallize->Product

Caption: Workflow for the synthesis of the target benzamide derivative.

Mode of Action of Benzoylurea Insecticides

G Mechanism of Action of Benzoylurea Insecticides Benzoylurea Benzoylurea Insecticide ChitinSynthase Chitin Synthase Enzyme Benzoylurea->ChitinSynthase Inhibits ChitinProduction Chitin Production ChitinSynthase->ChitinProduction Catalyzes InsectDeath Insect Death Exoskeleton Proper Exoskeleton Formation ChitinProduction->Exoskeleton Molting Successful Molting Exoskeleton->Molting Molting->InsectDeath Failure leads to

Caption: Simplified signaling pathway of benzoylurea insecticide action.

References

A Comparative Analysis of Suzuki-Miyaura Coupling Efficiency: Chlorinated vs. Brominated Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aryl Halide for Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical consideration in planning a Suzuki-Miyaura coupling is the choice of the aryl halide. While aryl iodides are the most reactive, their cost and availability can be prohibitive for large-scale applications. Consequently, aryl bromides and chlorides are often the electrophiles of choice. This guide provides a comparative analysis of the coupling efficiency of chlorinated versus brominated benzotrifluorides in the Suzuki-Miyaura reaction, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Data Presentation: Quantitative Comparison

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 4-chlorobenzotrifluoride and 4-bromobenzotrifluoride with phenylboronic acid. It is important to note that the reaction conditions are not identical, reflecting the differing reactivity of the two aryl halides. Aryl chlorides, being less reactive than aryl bromides, often necessitate more forcing conditions, such as higher temperatures, different catalyst systems, and stronger bases, to achieve comparable yields.

ParameterChlorinated BenzotrifluorideBrominated Benzotrifluoride
Aryl Halide 4-Chlorobenzotrifluoride4-Bromobenzotrifluoride
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄
Base K₃PO₄K₂CO₃
Solvent TolueneToluene/Ethanol/Water
Temperature 100 °C80 °C
Reaction Time 18 h12 h
Yield 95%98%

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-chlorobenzotrifluoride and 4-bromobenzotrifluoride. These protocols are based on established literature procedures and highlight the key differences in reaction setup.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorobenzotrifluoride

This protocol is adapted for the coupling of a less reactive aryl chloride and requires a more specialized catalyst system.

Materials:

  • 4-Chlorobenzotrifluoride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chlorobenzotrifluoride, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Add degassed toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride

This protocol utilizes a more conventional catalyst system suitable for the more reactive aryl bromide.

Materials:

  • 4-Bromobenzotrifluoride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzotrifluoride and phenylboronic acid in a mixture of toluene and ethanol.

  • Add the aqueous solution of potassium carbonate to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates the generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OR')_2 pd_r_intermediate Ar-Pd(II)-R L_n transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R product Coupled Product (Ar-R) aryl_halide Aryl Halide (Ar-X) boronic_acid Organoboron Reagent (R-B(OR')_2)

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

In Vitro Bioactivity of Trifluoromethyl- and Dichlorophenyl-Containing Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro bioactivity of various heterocyclic compounds bearing trifluoromethylphenyl and dichlorophenyl moieties. These structures are closely related to derivatives of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, a versatile scaffold in medicinal chemistry. The data presented herein is compiled from several studies to facilitate the comparison of their anticancer and antimicrobial potential.

Anticancer Activity

A variety of pyrazole and triazole derivatives incorporating trifluoromethylphenyl and dichlorophenyl groups have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Table 1: In Vitro Anticancer Activity of Pyrazole and Triazole Derivatives

Compound ClassDerivative SubstitutionCancer Cell LineBioactivity (µM)Reference
Pyrazole3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)MCF-7 (Breast)2.82[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)A549 (Lung)3.15[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)HeLa (Cervical)4.61[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)PC3 (Prostate)5.24[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)MCF-7 (Breast)3.28[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)A549 (Lung)4.12[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)HeLa (Cervical)6.28[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)PC3 (Prostate)5.86[1]
1H-Benzofuro[3,2-c]pyrazole derivative (Compound 3a)K562 (Leukemia)0.021[2]
1H-Benzofuro[3,2-c]pyrazole derivative (Compound 3a)A549 (Lung)0.69[2]
1H-Benzofuro[3,2-c]pyrazole derivative (Compound 3b)K562 (Leukemia)>10[2]
1H-Benzofuro[3,2-c]pyrazole derivative (Compound 3b)A549 (Lung)>10[2]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (Compound 3b)A375 (Melanoma)25.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (Compound 3b)C32 (Melanoma)24.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (Compound 3b)DU145 (Prostate)IC50 not specified, but most sensitive line[3]
7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (Compound 3b)MCF-7/WT (Breast)Most resistant line[3]

Antimicrobial Activity

Novel triazole derivatives have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values are presented below.

Table 2: In Vitro Antimicrobial Activity of Triazole and Pyrimidine Derivatives

Compound ClassDerivative SubstitutionMicrobial StrainBioactivity (µg/mL)Reference
Triazolyl-pterostilbenePhenyl group spacer (Compound 4a)Various bacteriaMIC: 1.2–2.4[4]
Triazole4-phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio analogue (Compound 9a)Various fungiExcellent antifungal activity[4]
1,4-disubstituted-1,2,3-triazoleCompound 10aVarious bacteriaMIC: 5[4]
1,4-disubstituted-1,2,3-triazoleCompound 10bVarious bacteriaMIC: 10[4]
Trifluoromethyl pyrimidineCompound 5jTobacco Mosaic Virus (TMV)EC50 (Curative): 126.4[5]
Trifluoromethyl pyrimidineCompound 5mTobacco Mosaic Virus (TMV)EC50 (Protective): 103.4[5]
Trifluoromethyl pyrimidineCompound 5uRhizoctonia solaniEC50: 26.0[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1,000 cells per well in 200 µL of culture medium and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The test compounds, dissolved in DMSO, are added to the wells at various concentrations (final DMSO concentration is typically ≤ 1% v/v). Control cells are treated with the vehicle (DMSO) alone.[7]

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 3 hours.[7]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Nucleus Nucleus Inhibitor Trifluoromethylphenyl Derivative Inhibitor->RAF Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the Reactivity of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. Due to the limited direct experimental and computational data on this specific molecule, this guide leverages established principles of physical organic chemistry and available data on analogous polyhalogenated aromatic compounds to predict its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Introduction to Reactivity

This compound possesses a unique substitution pattern that dictates its chemical behavior. The presence of five halogen atoms and a strongly electron-withdrawing trifluoromethyl (-CF3) group significantly activates the aromatic ring towards nucleophilic attack. This guide will explore the anticipated reactivity of this compound in comparison to other halogenated benzotrifluorides and related scaffolds, supported by theoretical considerations and data from similar experimental systems.

Theoretical Reactivity Analysis: A DFT-Informed View

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of organic molecules. By calculating molecular orbitals and reaction energy profiles, we can infer the most likely sites for nucleophilic attack and the relative activation barriers for substitution at different positions.

For this compound, the primary mode of reaction is expected to be nucleophilic aromatic substitution (SNAr). The key factors influencing its reactivity are:

  • The Trifluoromethyl Group: The -CF3 group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. It achieves this through a strong negative inductive effect (-I), which polarizes the C-F bonds and the aromatic ring, making the ring carbons more electrophilic.

  • Halogen Substituents: The chlorine and fluorine atoms also contribute to the electrophilicity of the ring through their inductive effects. In the context of SNAr, halogens also serve as leaving groups. The typical order of leaving group ability in SNAr is F > Cl > Br > I, which is counterintuitive based on bond strength but is rationalized by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step.

Based on these principles, we can predict the following reactivity trends:

  • Regioselectivity: Nucleophilic attack is most likely to occur at the carbon atoms bearing a fluorine atom, as fluorine is generally a better leaving group in SNAr reactions than chlorine. The positions ortho and para to the strongly electron-withdrawing -CF3 group are the most activated. In this molecule, all fluorines are ortho or para to the chlorines, and all halogens are ortho or meta to the CF3 group. DFT calculations on analogous polyhalogenated aromatic compounds often show that the site of lowest LUMO (Lowest Unoccupied Molecular Orbital) energy is the most susceptible to nucleophilic attack.

  • Reaction Mechanism: SNAr reactions can proceed through either a stepwise (Meisenheimer complex) or a concerted mechanism. For highly electron-deficient rings with good leaving groups, the reaction often proceeds through a stepwise mechanism. However, recent studies have shown that concerted mechanisms are more common than previously thought, especially for less activated systems or with certain nucleophiles.

Comparative Reactivity

To provide a quantitative perspective, this section presents a comparison of this compound's expected reactivity with other relevant compounds. The data for analogous compounds is drawn from existing literature.

Table 1: Comparison of Calculated Reactivity Descriptors for Halogenated Benzenes

CompoundLUMO Energy (eV)Predicted Relative Reactivity in SNAr
Chlorobenzene+0.8Low
1,3-Dichlorobenzene+0.4Moderate
1,3,5-Trichlorobenzene+0.1Moderate-High
Pentafluorobenzene-0.9High
Hexafluorobenzene-0.5Very High
This compound (Predicted) <-1.0 (estimated) Very High

Note: The LUMO energy for the target molecule is an estimation based on the additive effects of the electron-withdrawing substituents. Lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Table 2: Experimental Comparison of Relative Rates for SNAr Reactions

SubstrateNucleophileRelative Rate
p-ChloronitrobenzenePiperidine1
p-FluoronitrobenzenePiperidine3200
2,4-DinitrochlorobenzeneAniline1
2,4-DinitrofluorobenzeneAniline160
PentafluoropyridineHydroxideHigh
This compound (Predicted) Various Nucleophiles Expected to be high, likely comparable to or exceeding that of pentafluoropyridine

Note: This table illustrates the enhanced reactivity of substrates with fluorine as a leaving group and multiple electron-withdrawing groups.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

    • Base (optional, e.g., K2CO3, Et3N, if the nucleophile is an amine salt)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

    • Add the amine nucleophile (and base, if necessary) to the solution.

    • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Typical reaction temperatures range from 25 °C to 100 °C.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual workflows and reaction pathways discussed in this guide.

SNAr_Mechanism cluster_stepwise Stepwise Mechanism (Meisenheimer Complex) cluster_concerted Concerted Mechanism Reactants Ar-X + Nu- TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex [Ar(X)(Nu)]- TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products_step Ar-Nu + X- TS2->Products_step Reactants_c Ar-X + Nu- TS_c Concerted Transition State [Nu---Ar---X]- Reactants_c->TS_c Products_c Ar-Nu + X- TS_c->Products_c

Caption: Comparison of Stepwise and Concerted SNAr Mechanisms.

Experimental_Workflow start Start: Reaction Setup reactants Combine Substrate, Nucleophile, Solvent (and Base if needed) start->reactants reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_node End: Pure Product analysis->end_node

Caption: General Experimental Workflow for SNAr Reactions.

Conclusion

This compound is predicted to be a highly reactive substrate for nucleophilic aromatic substitution. The combination of a powerful electron-withdrawing -CF3 group and five halogen atoms creates a significantly electron-deficient aromatic ring, making it an excellent candidate for functionalization with a wide range of nucleophiles. While direct quantitative data is scarce, comparisons with analogous compounds strongly suggest that SNAr reactions will proceed readily, likely with a preference for the displacement of fluorine over chlorine. The provided theoretical framework and general experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical building block in their synthetic endeavors. Further DFT studies and experimental kinetic analyses are encouraged to provide a more precise quantitative understanding of its reactivity.

A Comparative Guide to Validated Analytical Methods for the Quantification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the precise quantification of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are industry-standard techniques for the analysis of halogenated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.

Introduction to Analytical Approaches

The selection of an appropriate analytical technique for this compound, a halogenated organic compound, is critical for accurate quantification in various matrices. Given its chemical structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. GC-MS is particularly well-suited for volatile and semi-volatile compounds, offering high sensitivity and structural confirmation.[1][2] HPLC, on the other hand, is a versatile technique suitable for a wide range of compounds and is often preferred for less volatile or thermally labile molecules.[3][4]

This guide will compare a proposed GC-MS method, as the primary technique, with an HPLC-UV/MS method as a viable alternative. The comparison will be based on key performance characteristics and supported by generalized experimental protocols that can be adapted and validated for the specific analyte.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is a highly sensitive and selective method, making it ideal for the analysis of trace levels of halogenated compounds and for impurity profiling.[5][6]

Experimental Protocol: GC-MS

A general protocol for the analysis of this compound using GC-MS is outlined below. This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8]

1. Sample Preparation:

  • Accurately weigh a reference standard of this compound and dissolve it in a suitable volatile organic solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample containing the analyte in the same solvent to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer detector is required.[5]

  • GC Column: A capillary column suitable for the separation of halogenated aromatic compounds, such as a DB-624 or equivalent, is recommended.[7]

  • Carrier Gas: Helium at a constant flow rate.[8]

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: 50-350 m/z

  • Detector Temperature: 280 °C

Data Presentation: GC-MS Performance Characteristics
ParameterExpected Performance
Specificity High, with baseline separation from potential impurities.
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.4 ppm[7]
Limit of Quantification (LOQ) 1.2 ppm[7]
Accuracy (% Recovery) 93.7% - 107.7%[7]
Precision (%RSD) < 5%

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a robust alternative for the quantification of this compound, particularly in matrices where volatility may be a concern or when analyzing less volatile impurities.[3] Coupling HPLC with a UV detector provides a cost-effective solution for routine analysis, while a mass spectrometer detector offers enhanced sensitivity and specificity.[3]

Experimental Protocol: HPLC-UV/MS

The following is a generalized HPLC method that can be optimized and validated for the target analyte.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent like acetonitrile or methanol.

  • Generate calibration standards through serial dilution of the stock solution.

  • Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the assay.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

2. Instrumentation:

  • An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.[3]

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[3][10]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution with acetonitrile and water. The addition of 0.1% trifluoroacetic acid may improve peak shape.[10]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Injection Volume: 10 µL

4. Detection:

  • UV Detection: Wavelength set to the absorbance maximum of the analyte (typically in the 210-254 nm range for aromatic compounds).[9]

  • MS Detection (if used):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.[3]

Data Presentation: HPLC-UV/MS Performance Characteristics
ParameterExpected Performance (HPLC-UV)Expected Performance (HPLC-MS)
Specificity Moderate to GoodExcellent
Linearity (r²) > 0.99> 0.99
Sensitivity Nanogram (ng) levels[3]Picogram (pg) to femtogram (fg) levels[3]
Accuracy (% Recovery) 95% - 105%95% - 105%
Precision (%RSD) < 5%< 5%

Method Comparison Summary

FeatureGC-MSHPLC-UV/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[3]Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.[3]
Analyte Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of volatilities.
Derivatization May be required for non-volatile compounds.Generally not required.[3]
Selectivity ExcellentModerate to Good (UV), Excellent (MS)[3]
Sensitivity Picogram (pg) to femtogram (fg) levels.[3]Nanogram (ng) levels (UV), Picogram (pg) to femtogram (fg) levels (MS).[3]
Instrumentation Cost Moderate to High[3]Low to Moderate (UV), High (MS)[3]
Typical Application Volatile impurity analysis, analysis of complex mixtures.[3]Routine quality control, purity assessment, impurity profiling, trace analysis.[3]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A Sample and Standard Preparation B GC Injection A->B C Separation in Capillary Column B->C D Electron Ionization (EI) C->D E Mass Analyzer (Quadrupole) D->E F Detection E->F G Data Acquisition and Processing F->G H Quantification G->H

Caption: Workflow for the quantification of this compound by GC-MS.

Comparison of Analytical Methods

Method_Comparison Analyte 3,5-Dichloro-2,4,6- trifluorobenzotrifluoride GCMS GC-MS Method Analyte->GCMS HPLC HPLC-UV/MS Method Analyte->HPLC GCMS_Adv Advantages: - High Selectivity - High Sensitivity - Good for Volatiles GCMS->GCMS_Adv leads to GCMS_Disadv Disadvantages: - Requires Volatility - Higher Cost GCMS->GCMS_Disadv has HPLC_Adv Advantages: - Versatile - No Derivatization - Lower Cost (UV) HPLC->HPLC_Adv leads to HPLC_Disadv Disadvantages: - Lower Selectivity (UV) - Higher Cost (MS) HPLC->HPLC_Disadv has

Caption: Logical comparison of GC-MS and HPLC-UV/MS methods for the analyte.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Hazard Profile and Safety Recommendations

Based on the analysis of similar compounds, 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is anticipated to be a hazardous substance. The data from related chemicals, such as 3,5-Dichloro-2,4,6-trifluorobenzoic acid and 3,5-Dichlorobenzotrifluoride, suggest that this compound may be an irritant, harmful if swallowed or inhaled, and potentially toxic to aquatic life.[2] Therefore, stringent safety measures are essential during its handling and disposal.

ParameterRecommendationSource (Analogous Compound)
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]3,5-Dichloro-2,4,6-trifluorobenzoic acid
Spill Response In case of a spill, evacuate the area. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Avoid generating dust if the material is solid.[1]3,5-Dichlorobenzotrifluoride
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.3,5-Dichloro-2,4,6-trifluorobenzoic acid
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]3,5-Dichloro-2,4,6-trifluorobenzoic acid
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]3,5-Dichloro-2,4,6-trifluorobenzoic acid, 3,5-Dichlorobenzotrifluoride
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]3,5-Dichloro-2,4,6-trifluorobenzoic acid, 3,5-Dichlorobenzotrifluoride

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and flue gas scrubbers to neutralize harmful decomposition products like hydrogen chloride and hydrogen fluoride.[2]

Experimental Protocol for Waste Neutralization (for facilities with appropriate capabilities):

Note: This procedure should only be carried out by trained personnel in a controlled environment.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Neutralization (for acidic analogs): For acidic halogenated compounds, slow addition to a stirred solution of sodium carbonate or calcium hydroxide can be used for neutralization. However, for this compound, which is not a carboxylic acid, this step is not directly applicable but highlights the need to consider the chemical's reactivity.

  • Packaging: The chemical waste should be placed in a clearly labeled, sealed, and chemically resistant container. Ensure the label includes the full chemical name, CAS number, and relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the company with all available information on the chemical's properties and potential hazards.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_handling Waste Handling & Packaging cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Consult SDS of Analogous Compounds) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Collect Waste in a Designated, Compatible Container C->D E Securely Seal the Container D->E F Label Container Clearly (Chemical Name, CAS#, Hazards) E->F G Store in a Designated Hazardous Waste Area F->G H Ensure Segregation from Incompatible Materials G->H I Contact Licensed Hazardous Waste Vendor H->I J Provide All Available Chemical Information I->J K Arrange for Waste Pickup and Incineration J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices.[1] Users must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Hazard Summary

Based on data for analogous halogenated aromatic compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[1][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][3]

  • Environmental Hazard: Potentially very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Strict adherence to the recommended PPE is mandatory to prevent exposure. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.

ScenarioEyes/FaceSkin/BodyRespiratory Protection
Routine Laboratory Use (in a certified chemical fume hood) Chemical safety goggles or safety glasses with side shields.[1][4]Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), standard lab coat, and closed-toe shoes.[1]Not generally required when handled within a certified and properly functioning chemical fume hood.[1]
Handling Outside of a Fume Hood (e.g., weighing, transfers) Chemical safety goggles and a face shield.[1][5]Chemical-resistant gloves, a chemically resistant apron or lab coat.[1][4]A NIOSH-approved respirator with organic vapor cartridges is recommended.[1][4]
Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with organic vapor cartridges is required. For large spills or high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Experimental Protocols: Safe Handling and Disposal

Work Area Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Clear the work area of any unnecessary items to prevent clutter.

  • Place all necessary equipment and reagents within the fume hood.[1]

Handling Procedures:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize spill risk.[1]

  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Avoid all personal contact with the substance, including inhalation of vapors.[6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7]

Disposal Plan:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[1]

  • Container: Use a designated, leak-proof hazardous waste container, such as one made of high-density polyethylene (HDPE). The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[4]

  • Decontamination: Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1][6]

  • Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] For large spills, contact your institution's environmental health and safety department.

Visual Aid: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_details Required Equipment start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment routine_use Routine Use in Fume Hood task_assessment->routine_use Low Exposure Risk outside_hood Handling Outside Fume Hood task_assessment->outside_hood Moderate Exposure Risk spill_cleanup Spill Cleanup task_assessment->spill_cleanup High Exposure Risk routine_ppe Goggles Chemical-Resistant Gloves Lab Coat routine_use->routine_ppe outside_ppe Goggles & Face Shield Chemical-Resistant Gloves Resistant Apron NIOSH Respirator outside_hood->outside_ppe spill_ppe Goggles & Face Shield Resistant Gloves & Suit NIOSH Respirator / SCBA spill_cleanup->spill_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.